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  • Product: 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride
  • CAS: 256657-23-5

Core Science & Biosynthesis

Foundational

The Multifaceted Biological Activities of 2-Aminobenzoyl Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 2-Aminobenzoyl Scaffold as a Privileged Structure in Medicinal Chemistry The 2-aminobenzoyl moiety, a versatile and dynamic chemical scaffold, has garnered significant attention in the field of medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminobenzoyl Scaffold as a Privileged Structure in Medicinal Chemistry

The 2-aminobenzoyl moiety, a versatile and dynamic chemical scaffold, has garnered significant attention in the field of medicinal chemistry. Its derivatives, encompassing structures like 2-aminobenzamides, 2-aminobenzanilides, and the bioisosteric 2-aminobenzothiazoles, have demonstrated a broad spectrum of pharmacological activities. This versatility stems from the scaffold's unique electronic and steric properties, which allow for diverse chemical modifications and interactions with a wide array of biological targets.[1][2][3] This technical guide provides an in-depth exploration of the key biological activities of 2-aminobenzoyl derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of the 2-aminobenzoyl scaffold have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][4][5] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A. Mechanisms of Anticancer Action

The anticancer effects of 2-aminobenzoyl derivatives are often attributed to their ability to inhibit crucial cellular enzymes and proteins.

  • Kinase Inhibition: A significant number of 2-aminobenzothiazole derivatives have been shown to be potent inhibitors of various protein kinases that are often dysregulated in cancer.[1][4] These include:

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Certain 2-aminobenzothiazole compounds have demonstrated inhibitory activity against PI3Kγ and PI3Kδ isoforms, leading to the suppression of downstream signaling.[4] For instance, some derivatives have shown significant inhibition of PIK3CD/PIK3R1 (p110 δ/p85 α), suggesting this as a potential mechanism for their anticancer properties.[4]

    • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. 2-aminobenzothiazole derivatives have been developed as EGFR inhibitors, with some compounds exhibiting IC50 values in the low micromolar range.[1]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis is a critical process for tumor growth and metastasis. 2-aminobenzothiazole derivatives have been designed as VEGFR-2 inhibitors, effectively blocking the formation of new blood vessels.[1]

    • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibition of CDKs, such as CDK2, by 2-aminobenzoyl derivatives can lead to cell cycle arrest and apoptosis.[4]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] Their overexpression is linked to various cancers. A series of 2-aminobenzanilide derivatives have been designed as potent HDAC inhibitors, with some showing IC50 values in the nanomolar range, demonstrating their potential as epigenetic modulators in cancer therapy.[6]

  • Inhibition of Tubulin Polymerization: The 2-aminobenzophenone scaffold, a related structure, has been identified in compounds that act as antimitotic agents by inhibiting tubulin polymerization, a mechanism similar to that of established chemotherapy drugs.[3]

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][5]

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzoyl derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. Data Presentation: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
CompoundTarget Cell LineIC50 (µM)Mechanism of ActionReference
OMS5A549 (Lung)22.13PI3K pathway inhibition suggested[4]
OMS14MCF-7 (Breast)61.03PI3K pathway inhibition suggested[4]
Compound 23HT-29 (Colon)PotentVEGFR-2 inhibitor[1]
Compound 13HCT116 (Colon)6.43EGFR inhibitor[1]
Compound 54MCF-7 (Breast)PotentPI3Kα inhibitor[1]
D. Visualization: Simplified PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 2-Aminobenzoyl Derivative Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by 2-aminobenzoyl derivatives.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. 2-Aminobenzoyl derivatives, particularly 2-aminobenzamides and 2-aminobenzothiazoles, have demonstrated promising activity against a range of bacteria and fungi.[7][8][9][10]

A. Spectrum of Antimicrobial Action
  • Antibacterial Activity: These compounds have been shown to be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][8]

  • Antifungal Activity: Several derivatives exhibit potent antifungal activity against clinically relevant fungi such as Candida albicans, Aspergillus fumigatus, and Saccharomyces cerevisiae.[7][8][9] Notably, some compounds have shown antifungal activity more potent than the standard drug Clotrimazole.[7][8]

B. Experimental Protocol: Antimicrobial Susceptibility Testing using Well Diffusion Method

The well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

Principle: The antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The diameter of the zone of inhibition around the well is proportional to the susceptibility of the microorganism to the compound.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

  • Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the 2-aminobenzoyl derivative solution at a specific concentration (e.g., 250 µg/mL) into each well.[11] A well with the solvent serves as a negative control, and a well with a standard antibiotic (e.g., amoxicillin) or antifungal (e.g., fluconazole) serves as a positive control.[11]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

C. Visualization: Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow Start Start: Synthesized 2-Aminobenzoyl Derivatives Prepare_Plates Prepare Agar Plates (Mueller-Hinton or Sabouraud) Start->Prepare_Plates Inoculate Inoculate with Test Microorganism Prepare_Plates->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compounds Add Test Compounds, Positive & Negative Controls Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Analyze Analyze and Compare Antimicrobial Activity Measure_Zones->Analyze

Caption: Workflow for the well diffusion antimicrobial susceptibility test.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. 2-Aminobenzoyl derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent activity.[12][13][14][15][16]

A. Mechanisms of Anti-inflammatory Action
  • Cyclooxygenase (COX) Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some 2-aminobenzothiazole derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[14] Some compounds exhibit selectivity for COX-2, which may lead to a better gastrointestinal safety profile.[14]

  • NRF2 Activation: Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, a related class of compounds, have been shown to activate the NRF2 pathway.[13][15] NRF2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Activation of NRF2 can lead to the suppression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and mediators (e.g., PGE2, COX-2, NF-κB).[13][15]

B. Experimental Protocol: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema Model

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Principle: The injection of carrageenan into the paw of a rat induces an inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the 2-aminobenzoyl derivative or a standard drug (e.g., diclofenac sodium) intraperitoneally or orally at a specific dose.[16] The control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 30, 60, 90, 120, 150, and 180 minutes) after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

IV. Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy is a common neurological disorder characterized by recurrent seizures. Several 2-aminobenzoyl derivatives, including 2-aminobenzanilides, have been evaluated for their anticonvulsant activity.[17][18][19][20][21]

A. Evaluation of Anticonvulsant Potential

The anticonvulsant activity of these compounds is typically assessed using rodent models of seizures.

  • Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds that are effective against generalized tonic-clonic seizures.[17][20][21]

  • Pentylenetetrazole (PTZ)-Induced Seizure Model: This model is used to screen for compounds that are effective against absence seizures.[17][20]

B. Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

Principle: An electrical stimulus is applied to the corneas of mice to induce a tonic-clonic seizure. The ability of a compound to prevent the tonic hind limb extension phase of the seizure is a measure of its anticonvulsant activity.

Step-by-Step Methodology:

  • Animal Preparation: Use male Swiss albino mice.

  • Compound Administration: Administer the 2-aminobenzoyl derivative intraperitoneally at various doses.

  • Induction of Seizure: At the time of peak effect of the compound, apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension.

  • Data Analysis: Determine the ED50 (the dose that protects 50% of the animals from the tonic hind limb extension). The neurotoxicity is also assessed, often using the rotarod test, to determine a protective index (TD50/ED50).[17]

C. Data Presentation: Anticonvulsant Activity of a 2-Aminobenzanilide Derivative
CompoundAnimal ModelTestED50 (mg/kg)Protective Index (TD50/ED50)Reference
3-aminobenzanilide derivative (21)MiceMES13.4821.11[17]

Conclusion and Future Directions

The 2-aminobenzoyl scaffold and its derivatives represent a highly privileged class of compounds with a remarkable diversity of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents is well-documented. The continued exploration of this scaffold, through the synthesis of new derivatives and the detailed investigation of their mechanisms of action, holds great promise for the development of novel and effective therapeutic agents to address unmet medical needs. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates into preclinical and clinical development.

References

  • Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Wang, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International Journal of Molecular Sciences. [Link]

  • Srivastava, S. D., & Sen, J. P. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry. [Link]

  • Zia, M. M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules. [Link]

  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry. [Link]

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  • Walsh, D. A., et al. (1983). Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. Journal of Medicinal Chemistry. [Link]

  • Stolfa, D. A., et al. (2012). Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. ChemMedChem. [Link]

  • Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • Clark, C. R., et al. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides. Journal of Medicinal Chemistry. [Link]

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  • Gummadi, M. R., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Chemistry & Biodiversity. [Link]

  • Amir, M., et al. (2011). Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. Medicinal Chemistry Research. [Link]

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  • Fleming, P. E., et al. (2021). Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. RSC Medicinal Chemistry. [Link]

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry. [Link]

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  • Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]

  • Fernandes, C., et al. (2022). Synthesis of biologically active derivatives of 2-aminobenzothiazole. ResearchGate. [Link]

  • Al-A`arajy, Z. H. A. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Materials Science and Engineering. [Link]

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  • Li, Y., et al. (2016). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Solubility Studies of 2-[(2-Aminobenzoyl)amino]acetic acid;hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Foundational Role of Solubility In the landscape of drug development, understanding the aqueous solubility of an active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of Solubility

In the landscape of drug development, understanding the aqueous solubility of an active pharmaceutical ingredient (API) is not merely a perfunctory checkbox; it is the bedrock upon which a successful formulation is built. Poor solubility is a primary contributor to low bioavailability, therapeutic variability, and formulation challenges that can terminate the progression of an otherwise promising drug candidate. This guide provides an in-depth technical framework for conducting comprehensive solubility studies on 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride (a derivative of N-(2-aminobenzoyl)glycine), a molecule of interest due to its structural motifs common in medicinal chemistry.

As a senior application scientist, the perspective offered herein is rooted in both theoretical principles and practical, field-proven experience. The objective is not just to present protocols but to instill a strategic approach to solubility assessment, ensuring that the data generated is robust, reliable, and directly translatable to formulation and biopharmaceutical considerations. We will explore the "why" behind the "how," creating a self-validating system of experimentation that stands up to scientific and regulatory scrutiny.

Physicochemical Profile of 2-[(2-Aminobenzoyl)amino]acetic acid;hydrochloride

A thorough understanding of the molecule's intrinsic properties is a prerequisite for designing meaningful solubility experiments.

  • Chemical Structure: The molecule possesses several key functional groups that dictate its physicochemical behavior:

    • A carboxylic acid group (-COOH), which is acidic.

    • An aromatic amine group (-NH2), which is basic.

    • An amide linkage.

    • It is supplied as a hydrochloride salt , indicating that one of the basic centers (likely the aromatic amine) is protonated, enhancing its polarity.

  • Ionization and pKa: The presence of both acidic and basic functional groups makes this an amphoteric compound. Its charge state, and therefore its solubility, will be highly dependent on the pH of the environment.

    • The carboxylic acid will have a pKa (pKa1) typically in the range of 3-5. Below this pH, it is neutral (-COOH); above this pH, it is ionized and negatively charged (-COO⁻).

    • The aromatic amine will have a pKa (pKa2) typically in the range of 2-4. Below this pH, it is ionized and positively charged (-NH3⁺); above this pH, it is neutral (-NH2).

    • The hydrochloride salt form implies the compound exists as a cation at low pH.

The interplay between these pKa values will create a complex pH-solubility profile, with the lowest solubility expected near the isoelectric point where the net charge of the molecule is zero.

The Theoretical Framework: pH, pKa, and the Henderson-Hasselbalch Equation

The solubility of an ionizable drug is governed by the equilibrium between its solid state and its dissolved species (both ionized and un-ionized). The Henderson-Hasselbalch equation is a critical tool for predicting the pH-dependent solubility of such compounds.[1][2][3]

For a weak acid: pH = pKa + log ([A⁻]/[HA])

For a weak base: pH = pKa + log ([B]/[BH⁺])

Where:

  • [A⁻] is the concentration of the ionized acid.

  • [HA] is the concentration of the un-ionized acid.

  • [B] is the concentration of the un-ionized base.

  • [BH⁺] is the concentration of the ionized base.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral species (S₀) and the concentration of the ionized species. This relationship explains why the solubility of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride will vary significantly across the physiological pH range of the gastrointestinal tract (pH 1.2 - 6.8).[4] While the Henderson-Hasselbalch equation provides a strong predictive model, experimental deviations can occur due to processes like drug self-association or aggregation in saturated solutions.[5]

Caption: Relationship between pH, molecular ionization state, and resulting solubility.

Methodologies for Solubility Determination

A multi-faceted approach is required to fully characterize the solubility of an API. The "gold standard" is the equilibrium shake-flask method, which determines thermodynamic solubility.[6][7]

Equilibrium Solubility (Shake-Flask Method)

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid drug. It is the definitive method for regulatory submissions, such as for the Biopharmaceutics Classification System (BCS).[4][8]

  • Preparation of Media: Prepare buffers at a minimum of three pH values covering the physiological range: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[4] All media should be pre-equilibrated to the study temperature (typically 37 °C ± 1 °C for biopharmaceutical relevance).[9]

  • Addition of API: Add an excess amount of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride to vials containing a known volume of each buffer. The excess must be sufficient to ensure a solid phase remains at the end of the experiment, which can be visually confirmed.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 37 °C). The system must be agitated for a sufficient duration to reach equilibrium.

    • Scientist's Insight: "Sufficient duration" is not a fixed time. It must be experimentally determined. A preliminary study should be run where samples are taken at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements are consistent (e.g., within 5%). For crystalline solids, 48-72 hours is often required.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the study temperature for a short period to allow the excess solid to settle. Separate the saturated supernatant from the solid drug. This is a critical step to avoid contaminating the sample with undissolved particles.

    • Causality: Centrifugation (at the study temperature) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method. Simple filtration may clog, and settling alone may not be sufficient.

  • pH Measurement: Measure the pH of the final saturated solution. This is a self-validating step; a significant change from the initial buffer pH may indicate that the API itself has altered the buffer's properties, requiring a stronger buffer system.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and analyze the concentration using a validated analytical method (see Section 5).

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Data Presentation: pH-Solubility Profile

All quantitative data should be summarized in a clear, tabular format. This allows for easy comparison and interpretation.

pH (Initial)pH (Final)Temperature (°C)Solubility (mg/mL) ± SD (n=3)Dose/Solubility Volume (mL)*
1.201.213715.5 ± 0.816.1
4.504.65370.8 ± 0.1312.5
6.806.78372.2 ± 0.3113.6

*Calculated by dividing the highest anticipated dose (e.g., 250 mg) by the measured solubility. A value ≤ 250 mL across the pH range is required for a "high solubility" classification under BCS.[11][12]

Analytical Techniques for Quantification

The accuracy of any solubility study hinges on the quality of the analytical method used for quantification. The method must be stability-indicating, specific, and validated for linearity, accuracy, and precision.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its specificity and ability to separate the parent compound from any potential degradants.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point for a molecule of this polarity.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water. This maintains an acidic pH to ensure good peak shape for the acidic and basic functional groups.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Wavelength Detection: Analyze the UV spectrum of the compound to determine the wavelength of maximum absorbance (λmax). The aromatic rings in the structure suggest strong absorbance in the 230-280 nm range.

  • Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.

  • Optimization: Adjust the gradient or switch to an isocratic method to achieve a retention time of 3-7 minutes with good peak symmetry (tailing factor < 1.5).

  • Validation:

    • Linearity: Prepare a calibration curve from at least five standards spanning the expected concentration range of the solubility samples. A correlation coefficient (r²) > 0.999 is required.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the results are within ±15% of the nominal value.

Caption: Workflow for HPLC-UV Method Development and Validation.

Conclusion

The systematic study of solubility is a cornerstone of early-phase drug development. For a compound like 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride, its amphoteric nature and salt form necessitate a rigorous evaluation of its pH-solubility profile. By grounding our experimental design in the principles of physical chemistry, employing robust and self-validating protocols like the shake-flask method, and utilizing specific, validated analytical techniques, we can generate high-quality data. This data is not merely a set of numbers but a critical guide for formulation scientists, enabling them to make informed decisions that will ultimately determine the therapeutic viability of the molecule.

References

  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbič, T., Boldyreva, E., & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. ([Link])

  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. ([Link])

  • Fuguet, E., Ràfols, C., Bosch, E., & Avdeef, A. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311–2321. ([Link])

  • Butcher, E. Q., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination. ADMET & DMPK, 3(4). (Note: This is referenced within reference[2] as a counterargument, providing context to the scientific discussion).

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. ([Link])

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? ([Link])

  • Schonherr, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(1), 50-59. ([Link])

  • World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 992. ([Link])

  • Bergstrom, C. A., & Avdeef, A. (2019). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. ([Link])

  • International Journal of Pharmaceutical and Clinical Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. ([Link])

  • Slideshare. (n.d.). Ph and solubility profile. ([Link])

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality. ADMET & DMPK, 4(2). ([Link])

  • Eurolab. (n.d.). Drug Solubility Testing. ([Link])

  • ResearchGate. (2016). (PDF) Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. ([Link])

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  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. ([Link])

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  • Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. ([Link])

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Foundational

An In-Depth Technical Guide to in silico Modeling of 2-[(2-aminobenzoyl)amino]acetic Acid Binding

Abstract This technical guide provides a comprehensive framework for the in silico modeling of the binding of 2-[(2-aminobenzoyl)amino]acetic acid, a key metabolite in the kynurenine pathway, to its protein targets. Aime...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the binding of 2-[(2-aminobenzoyl)amino]acetic acid, a key metabolite in the kynurenine pathway, to its protein targets. Aimed at researchers, scientists, and drug development professionals, this document outlines the core principles and practical workflows for predicting and analyzing the molecular interactions of this compound. We delve into the biological significance of 2-[(2-aminobenzoyl)amino]acetic acid and its known targets, followed by a detailed exposition of computational methodologies, including molecular docking and molecular dynamics simulations. Each step of the in silico pipeline is meticulously detailed, from protein and ligand preparation to simulation execution and subsequent data analysis, including binding free energy calculations. The guide emphasizes the importance of validating computational predictions and provides insights into interpreting the results within a biological context. Through a blend of theoretical foundations and actionable protocols, this document serves as a self-contained resource for investigating the binding mechanisms of 2-[(2-aminobenzoyl)amino]acetic acid and similar small molecules.

Introduction to 2-[(2-aminobenzoyl)amino]acetic Acid and Its Biological Significance

The Kynurenine Pathway and the Role of 2-[(2-aminobenzoyl)amino]acetic Acid

The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals, accounting for approximately 95% of its catabolism.[1] This pathway is not merely a disposal route for excess tryptophan but also a source of several neuroactive and immunomodulatory metabolites.[1][2] One such key metabolite is kynurenic acid (KYNA), which is formed from its immediate precursor, L-kynurenine. 2-[(2-aminobenzoyl)amino]acetic acid is structurally related to intermediates in this pathway. The enzymatic conversion of L-tryptophan to N-formyl-L-kynurenine by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) initiates the pathway.[2] Subsequently, kynurenine formamidase converts N-formyl-L-kynurenine to L-kynurenine, a central branch point in the pathway.[2] L-kynurenine can then be metabolized via several enzymatic steps to produce a range of bioactive molecules, including KYNA, 3-hydroxykynurenine, and quinolinic acid.[3][4]

Known and Putative Protein Targets

Kynurenic acid, a downstream product of the pathway involving 2-[(2-aminobenzoyl)amino]acetic acid's structural analogs, is a well-established antagonist of several receptors in the central nervous system. Its primary targets include:

  • N-methyl-D-aspartate (NMDA) Receptors: KYNA acts as a competitive antagonist at the glycine co-agonist site of the NMDA receptor.[5][6][7] This action contributes to its neuroprotective effects by reducing excitotoxicity.[8]

  • α7 Nicotinic Acetylcholine Receptors (α7nAChRs): KYNA is a noncompetitive antagonist of α7nAChRs.[5][9][10] This interaction is significant as dysfunction of these receptors is implicated in various central nervous system disorders.[9][10]

  • Aryl Hydrocarbon Receptor (AhR): Kynurenic acid has been identified as an endogenous ligand for the AhR, a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis.[11]

Given the structural similarity of 2-[(2-aminobenzoyl)amino]acetic acid to kynurenine pathway metabolites, it is plausible that it may interact with these same targets.

The Rationale for in silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery and development.[12][13] By leveraging computational methods, researchers can predict and analyze the interactions between small molecules and their protein targets at an atomic level.[14] This approach offers several advantages:

  • Cost and Time Efficiency: Virtual screening of large compound libraries is significantly faster and more cost-effective than traditional high-throughput screening.[15]

  • Mechanistic Insights: In silico methods provide detailed information about binding modes, key interacting residues, and the energetic contributions of these interactions, which can guide lead optimization.

  • Prioritization of Candidates: By predicting binding affinities, computational models help prioritize promising candidates for experimental validation, thereby increasing the efficiency of the drug discovery pipeline.

Foundational Principles of in silico Ligand-Protein Binding Analysis

Molecular Docking: Predicting Binding Poses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[16][17] The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a defined scoring function.

Molecular Dynamics (MD) Simulations: Assessing Stability and Dynamics

Molecular dynamics simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for all atoms in the system.[18] In the context of ligand-protein binding, MD simulations are used to assess the stability of the docked complex, observe conformational changes in both the protein and the ligand, and provide a more accurate representation of the binding process in a solvated environment.[19]

Binding Free Energy Calculations: Quantifying Binding Affinity

Several methods can be employed to calculate the binding free energy of a ligand-protein complex from MD simulation trajectories. Two commonly used end-point methods are Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[20][21][22] These methods calculate the free energy of the complex, the free protein, and the free ligand, and the binding free energy is determined as the difference between the bound and unbound states.

Workflow for in silico Modeling of 2-[(2-aminobenzoyl)amino]acetic Acid Binding to the Aryl Hydrocarbon Receptor (AhR)

This section provides a detailed, step-by-step workflow for modeling the binding of 2-[(2-aminobenzoyl)amino]acetic acid to the Aryl Hydrocarbon Receptor (AhR).

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB 1. Target Sourcing (PDB) Clean 2. Structure Cleaning PDB->Clean Protein Structure Docking 4. Molecular Docking Clean->Docking Prepared Protein Ligand 3. Ligand Preparation Ligand->Docking Prepared Ligand MD 5. MD Simulation Docking->MD Protein-Ligand Complex PostMD 6. Post-MD Analysis MD->PostMD Trajectory BFE 7. Binding Free Energy PostMD->BFE Analyzed Trajectory

Sources

Protocols & Analytical Methods

Method

The Schotten-Baumann Reaction: A Robust Platform for the Synthesis of N-Acyl Amino Acids in Modern Drug Discovery

Introduction: The Enduring Relevance of N-Acyl Amino Acids N-acyl amino acids (NAAAs) are a fascinating and increasingly important class of biomolecules. Structurally, they consist of an amino acid linked via an amide bo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a fascinating and increasingly important class of biomolecules. Structurally, they consist of an amino acid linked via an amide bond to a fatty acid.[1] Once viewed primarily as metabolic intermediates, NAAAs are now recognized as critical signaling molecules involved in a host of physiological processes, including neurotransmission, inflammation, and energy balance.[2][3] Their diverse biological activities have positioned them as promising candidates for therapeutic intervention in a range of diseases.[3][4] Consequently, robust and scalable synthetic methodologies for accessing these compounds are of paramount importance to the drug development community.

The Schotten-Baumann reaction, a classic yet remarkably effective method for amide synthesis, provides a powerful tool for the N-acylation of amino acids.[2] First described in the late 19th century, this reaction utilizes an acyl chloride and an amine in the presence of a base to form an amide.[5][6] Its operational simplicity, generally high yields, and compatibility with aqueous conditions make it a highly attractive method for the synthesis of N-acyl amino acids.[5] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental setup for the Schotten-Baumann synthesis of N-acyl amino acids, complete with a step-by-step protocol, troubleshooting advice, and an exploration of the underlying chemical principles.

Reaction Mechanism and Rationale

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically conducted in a biphasic system, consisting of an organic solvent and an aqueous phase containing a base.[6]

Here's a breakdown of the key steps and the reasoning behind the experimental design:

  • Deprotonation of the Amino Acid: In the aqueous basic solution, the amino group of the amino acid is deprotonated, increasing its nucleophilicity. The carboxylate group remains as a salt.

  • Nucleophilic Attack: The highly nucleophilic amino group attacks the electrophilic carbonyl carbon of the acyl chloride, which is dissolved in the organic phase. This forms a tetrahedral intermediate.

  • Chloride Expulsion: The tetrahedral intermediate collapses, expelling a chloride ion and forming the N-acyl amino acid.

  • Acid Neutralization: The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the base in the aqueous phase. This is a critical step, as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[7]

The use of a biphasic system is advantageous as it sequesters the water-sensitive acyl chloride in the organic phase, minimizing its hydrolysis, a competing side reaction.[8] Vigorous stirring is essential to maximize the interfacial area between the two phases, thereby facilitating the reaction.

Visualizing the Workflow: From Reactants to Product

The following diagram illustrates the general workflow for the Schotten-Baumann synthesis of N-acyl amino acids.

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification AminoAcid_aq Amino Acid in Aqueous Base (e.g., NaOH) ReactionVessel Biphasic Mixture (Vigorous Stirring, 0-15 °C) AminoAcid_aq->ReactionVessel Add to reaction vessel AcylChloride_org Acyl Chloride in Organic Solvent (e.g., DCM) AcylChloride_org->ReactionVessel Slowly add dropwise Separation Phase Separation ReactionVessel->Separation Acidification Acidification of Aqueous Phase (e.g., HCl) Separation->Acidification Aqueous Layer Precipitation Precipitation of N-Acyl Amino Acid Acidification->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification (Recrystallization/ Chromatography) Filtration->Purification

Caption: General workflow for the Schotten-Baumann synthesis of N-acyl amino acids.

Detailed Experimental Protocol: Synthesis of N-Lauroyl-Sarcosine

This protocol provides a representative example for the synthesis of N-lauroyl-sarcosine, a widely used surfactant and specialty chemical.

Materials:

  • Sarcosine (N-methylglycine)

  • Lauroyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Preparation of the Aqueous Amino Acid Solution:

    • In a 250 mL beaker, dissolve sarcosine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.2 eq.).

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Preparation of the Acyl Chloride Solution:

    • In a separate flask, dissolve lauroyl chloride (1.05 eq.) in dichloromethane (DCM).

  • Reaction:

    • Transfer the lauroyl chloride solution to a dropping funnel.

    • Add the lauroyl chloride solution dropwise to the cold, stirred aqueous sarcosine solution over a period of 30-60 minutes.

    • Maintain the temperature of the reaction mixture between 0-10 °C throughout the addition.

    • Monitor the pH of the aqueous phase and maintain it between 10 and 11 by adding small portions of 10% NaOH solution as needed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

    • Remove the lower organic layer.

    • Wash the aqueous layer with a small portion of DCM to remove any unreacted lauroyl chloride.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated HCl while stirring in an ice bath. The N-lauroyl-sarcosine will precipitate as a white solid.

  • Isolation and Purification:

    • Collect the precipitated product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold distilled water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).

    • Dry the purified product under vacuum.

Quantitative Data Summary

The following table provides typical ranges for the key quantitative parameters in the Schotten-Baumann synthesis of N-acyl amino acids.

ParameterTypical RangeRationale
Amino Acid : Acyl Chloride Ratio 1 : 1.0 to 1.1A slight excess of the acyl chloride ensures complete conversion of the amino acid.[9]
Base Equivalents 2.0 to 2.5One equivalent neutralizes the amino acid's carboxyl group, and the rest neutralizes the HCl byproduct.
Reaction Temperature 0 - 15 °CLow temperatures minimize the hydrolysis of the acyl chloride and other potential side reactions.[9]
Reaction pH 10 - 12Maintains the amino group in its nucleophilic, deprotonated state while minimizing base-catalyzed hydrolysis of the product.[5]
Reaction Time 2 - 6 hoursSufficient time for the reaction to proceed to completion after the addition of the acyl chloride.
Typical Yields 70 - 95%The reaction is generally high-yielding with proper control of reaction conditions.

Best Practices and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of the acyl chloride. - Protonation of the amino acid.- Ensure slow, dropwise addition of the acyl chloride at low temperature. - Maintain vigorous stirring to improve phase mixing. - Carefully monitor and maintain the pH in the recommended range. - Consider using a phase-transfer catalyst for sterically hindered or less reactive amino acids.[10]
Formation of Carboxylic Acid Byproduct - Excessive hydrolysis of the acyl chloride.- Lower the reaction temperature. - Ensure the aqueous base is not too concentrated.
Product is an Oil and Difficult to Isolate - The N-acyl amino acid has a low melting point. - Impurities are present.- After acidification, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. - Purify the oily product using column chromatography.
Reaction Stalls - Insufficient base.- Add more base to ensure the pH is within the optimal range.

The Role of N-Acyl Amino Acids in Drug Development

The interest in N-acyl amino acids within the pharmaceutical industry is driven by their diverse biological functions and therapeutic potential.[11] For example:

  • N-arachidonoyl glycine has been investigated for its role in pain and inflammation.[11]

  • Derivatives of N-acyl-L-proline have shown promise as surfactants and drug delivery agents.

  • The incorporation of N-acyl groups into peptides can enhance their metabolic stability and membrane permeability, crucial parameters for drug efficacy.

The Schotten-Baumann reaction provides a direct and scalable route to these and many other N-acyl amino acids, enabling the synthesis of libraries of these compounds for structure-activity relationship (SAR) studies and lead optimization.

Conclusion

The Schotten-Baumann synthesis of N-acyl amino acids is a time-tested and highly reliable method that remains a cornerstone of modern organic and medicinal chemistry. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide array of N-acyl amino acids for applications ranging from basic research to drug discovery and development. The protocols and guidelines presented in this application note are intended to provide a solid foundation for the successful implementation of this versatile and powerful reaction.

References

  • Di Marzo, V., & Piscitelli, F. (2015). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 20(9), 16808–16830.
  • BenchChem. (2025). Synthesis of N-(4-methoxybenzoyl)
  • BenchChem. (2025). A Comprehensive Review of N-Acyl-Alpha-Amino Acids: Synthesis, Biological Activity, and Therapeutic Potential.
  • Gao, F., et al. (2021). Function and therapeutic potential of N-acyl amino acids. Pharmacological Research, 171, 105788.
  • ResearchGate. (n.d.). Function and Therapeutic Potential of N-acyl amino acids.
  • BenchChem. (2025). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
  • Google Patents. (n.d.).
  • Malfait, A. M., et al. (2001). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 134(4), 849–860.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Google Patents. (n.d.). WO2017153161A1 - Aqueous n-acyl amino acid solutions.
  • PubMed. (n.d.). N-acylation of L-amino acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Journal of Chemistry Letters. (n.d.).
  • ResearchGate. (n.d.). Schotten-Baumann reaction to produce cocoyl glycine.
  • OUCI. (n.d.).
  • RSC Publishing. (2021).
  • ResearchGate. (n.d.).
  • IAEA. (n.d.).
  • TCI Chemicals. (n.d.).
  • Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction.
  • BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • Google Patents. (n.d.).
  • BenchChem. (2025).

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Application

Application Note: 2-[(2-Aminobenzoyl)amino]acetic Acid as a Versatile Intermediate for the Synthesis of Bioactive Quinazolinones

Introduction 2-[(2-Aminobenzoyl)amino]acetic acid, also known as N-(2-aminobenzoyl)glycine, is a bifunctional molecule that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, comprising an an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(2-Aminobenzoyl)amino]acetic acid, also known as N-(2-aminobenzoyl)glycine, is a bifunctional molecule that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, comprising an anthranilic acid moiety linked to a glycine backbone, provides two key reactive centers: a primary aromatic amine and a carboxylic acid. This unique arrangement makes it an ideal precursor for the construction of various heterocyclic scaffolds, most notably quinazolinones. Quinazolinone derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties[1][2].

This technical guide provides a comprehensive overview of the synthesis and application of 2-[(2-aminobenzoyl)amino]acetic acid. It details field-proven protocols for its preparation from isatoic anhydride and its subsequent conversion into a functionalized quinazolinone. The causality behind experimental choices, mechanistic insights, and detailed characterization data are provided to ensure scientific integrity and reproducibility for researchers in drug discovery and process development.

Section 1: Physicochemical Properties and Handling

A thorough understanding of the intermediate's properties is crucial for safe handling and successful experimentation.

PropertyValueSource
IUPAC Name 2-[(2-aminobenzoyl)amino]acetic acid[3]
Synonyms N-(2-Aminobenzoyl)glycine, o-Aminohippuric acid[3]
CAS Number 526-21-6[3]
Molecular Formula C₉H₁₀N₂O₃[3]
Molecular Weight 194.19 g/mol [3]
Appearance White to off-white solidGeneral knowledge
Melting Point Not availableData not consistently reported
Solubility Soluble in aqueous base, DMSO, DMFInferred from structure

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Section 2: Synthesis of 2-[(2-Aminobenzoyl)amino]acetic Acid (Intermediate 1)

The most efficient and common route to synthesize the title intermediate is through the ring-opening of isatoic anhydride with glycine in an aqueous basic medium.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amino group of glycine, acting as the nucleophile, attacks one of the carbonyl carbons of isatoic anhydride. The reaction is typically performed in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) to deprotonate the glycine's ammonium salt form, thereby increasing the nucleophilicity of the amino group. The tetrahedral intermediate formed then collapses, leading to the opening of the anhydride ring and the formation of a carbamate intermediate, which subsequently decarboxylates to yield the final product upon acidification of the reaction mixture. This one-pot reaction is highly efficient, driven by the irreversible loss of CO₂[4].

Caption: Reaction mechanism for the synthesis of the intermediate.

Protocol 2.1: Synthesis from Isatoic Anhydride and Glycine

This protocol is adapted from established procedures for the reaction of isatoic anhydride with amino acids[4][5].

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Glycine (1.1 eq)

  • Triethylamine (1.2 eq) or Sodium Bicarbonate (2.2 eq)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Dimethylformamide (DMF) or Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend isatoic anhydride (1.0 eq) in deionized water.

  • Addition of Reagents: Add glycine (1.1 eq) to the suspension. Slowly add triethylamine (1.2 eq) or sodium bicarbonate (2.2 eq) portion-wise to the stirring mixture at room temperature.

    • Causality Note: The base is essential to deprotonate the glycine, making its amino group a more potent nucleophile for attacking the anhydride. Using a slight excess ensures complete activation of the amino acid.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the dissolution of the solid isatoic anhydride and the cessation of CO₂ evolution (if bicarbonate is used). Typically, the reaction is complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC or the formation of a clear solution), cool the flask in an ice bath.

  • Acidification: Slowly acidify the reaction mixture to pH 3-4 by the dropwise addition of 1 M HCl. This step protonates the carboxylate and any remaining base, causing the product to precipitate out of the solution.

    • Causality Note: The product is an amino acid derivative and is least soluble at its isoelectric point. Acidification is critical for its precipitation and isolation.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold deionized water to remove salts.

  • Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from a suitable solvent system such as aqueous DMF or ethanol.

Expected Yield & Characterization:

  • Yield: 85-95%

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~9.90 (s, 1H, COOH), ~8.60 (t, 1H, NH-CO), ~7.80 (d, 1H, Ar-H), ~7.20 (t, 1H, Ar-H), ~6.80 (d, 1H, Ar-H), ~6.60 (t, 1H, Ar-H), ~6.40 (s, 2H, NH₂), ~3.90 (d, 2H, CH₂). (Note: Exact shifts may vary; data is predicted based on similar structures).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~171.5 (COOH), ~168.0 (C=O), ~150.0 (C-NH₂), ~132.0 (Ar-CH), ~128.0 (Ar-CH), ~116.5 (Ar-C), ~115.0 (Ar-CH), ~114.0 (Ar-CH), ~42.0 (CH₂). (Predicted).

Section 3: Core Application - Synthesis of 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetic acid (Product 2)

The most valuable application of Intermediate 1 is its use as a precursor for quinazolinone synthesis. A straightforward method involves cyclodehydration using acetic anhydride.

Mechanistic Rationale

The reaction proceeds through an initial N-acetylation of the primary aromatic amine by acetic anhydride, forming an N-acetyl intermediate. This is followed by an intramolecular nucleophilic attack of the amide nitrogen (from the glycine moiety) onto the newly formed acetamide carbonyl carbon. This cyclization step forms a tetrahedral intermediate which then eliminates a molecule of water and acetic acid to yield the stable, aromatic quinazolinone ring system. Heating the reaction mixture provides the necessary energy to overcome the activation barrier for the cyclization and subsequent dehydration steps[1].

Caption: Key steps in the cyclization of the intermediate to the quinazolinone product.

Protocol 3.1: Cyclodehydration to form Quinazolinone Product 2

This protocol is based on well-established methods for the cyclization of N-acyl anthranilic acid derivatives[1][6][7].

Materials:

  • 2-[(2-Aminobenzoyl)amino]acetic acid (Intermediate 1 ) (1.0 eq)

  • Acetic Anhydride (5-10 vol eq)

  • Toluene or Xylene (optional, as a chaser solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place Intermediate 1 (1.0 eq).

  • Reagent Addition: Add acetic anhydride (5-10 volumes relative to the starting material).

    • Causality Note: Acetic anhydride serves a dual role: it acts as the acetylating agent to activate the aromatic amine and as a dehydrating agent to drive the final cyclization step to completion. Using it as the solvent ensures a high concentration of the reagent.

  • Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 2-4 hours. The reaction can be monitored by TLC by observing the disappearance of the starting material spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess acetic anhydride under reduced pressure using a rotary evaporator. Toluene can be added and co-evaporated to help remove the final traces of acetic acid and anhydride.

  • Isolation: The resulting crude solid is often of sufficient purity for many applications. Triturate the solid with a non-polar solvent like diethyl ether or hexane to remove residual organic impurities and collect the product by vacuum filtration.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent such as ethanol or ethyl acetate to yield the pure quinazolinone derivative.

Workflow and Characterization

G Experimental Workflow cluster_synthesis Synthesis of Intermediate 1 cluster_cyclization Cyclization to Product 2 S1 Suspend Isatoic Anhydride & Glycine in Water S2 Add Base (e.g., TEA) Stir at RT, 4-6h S1->S2 S3 Cool in Ice Bath Acidify with HCl to pH 3-4 S2->S3 S4 Filter Precipitate Wash with Cold Water S3->S4 S5 Dry & Recrystallize S4->S5 C1 Reflux Intermediate 1 in Acetic Anhydride, 2-4h S5->C1 Intermediate 1 C2 Cool to RT Remove Acetic Anhydride (Rotovap) C1->C2 C3 Triturate with Ether C2->C3 C4 Filter & Dry Product C3->C4 Characterization Characterization C4->Characterization Product 2

Caption: Overall workflow from starting materials to the final quinazolinone product.

Expected Characterization of Product 2:

  • Yield: 70-85%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.5 (br s, 1H, NH), ~8.10 (d, 1H, Ar-H), ~7.80 (t, 1H, Ar-H), ~7.65 (d, 1H, Ar-H), ~7.50 (t, 1H, Ar-H), ~3.95 (s, 2H, CH₂). (Note: Carboxylic acid proton may be broad or exchange; data is predicted based on similar structures[6][8]).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~170.0 (COOH), ~162.0 (C=O, quinazolinone), ~152.0 (C2-quinazolinone), ~148.5 (Ar-C), ~134.5 (Ar-CH), ~127.0 (Ar-CH), ~126.5 (Ar-CH), ~126.0 (Ar-CH), ~121.0 (Ar-C), ~44.0 (CH₂). (Predicted).

  • IR (KBr, cm⁻¹): ~3200-2500 (broad, O-H stretch), ~3100 (N-H stretch), ~1710 (C=O, acid), ~1680 (C=O, amide), ~1610 (C=N).

Section 4: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of Intermediate 1 Incomplete reaction; insufficient base.Ensure complete dissolution of starting materials. Check pH to confirm basic conditions. Extend reaction time.
Product remains dissolved during work-up.Ensure pH is accurately adjusted to 3-4 for maximum precipitation. Thoroughly chill the solution before filtration.
Low yield of Product 2 Incomplete cyclization/dehydration.Ensure reaction is heated to a vigorous reflux. Extend reflux time. Ensure acetic anhydride is not contaminated with water.
Product loss during work-up.Use minimal solvent for recrystallization. Ensure complete removal of acetic anhydride before trituration.
Impure Product Contamination with starting materials or side products.Optimize reaction time via TLC monitoring. Purify via column chromatography or multiple recrystallizations.

Section 5: Conclusion

2-[(2-Aminobenzoyl)amino]acetic acid is a highly effective and readily synthesized chemical intermediate. The straightforward synthesis from isatoic anhydride and glycine, followed by a robust cyclodehydration protocol, provides an accessible pathway to 2-substituted quinazolin-4-ones. This class of compounds is of paramount importance in drug discovery, and the protocols detailed herein offer a reliable and scalable method for accessing these valuable scaffolds. The ability to introduce functionality via the glycine side chain opens up numerous possibilities for creating diverse chemical libraries for biological screening.

References

  • Organic Syntheses, Coll. Vol. 4, p.520 (1963); Vol. 34, p.56 (1954). ISATOIC ANHYDRIDE. [Link]

  • Perčec, S., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Polycyclic Aromatic Compounds. [Link]

  • Dulla, B., et al. (2014). Eco-Friendly Synthesis of 1,4-Benzodiazepine-2,5-diones in the Ionic Liquid [bmim]Br. Letters in Organic Chemistry. [Link]

  • Alagarsamy, V., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Avicenna Journal of Medical Biotechnology. [Link]

  • PubChem. Compound Summary for CID 3080562, N-(2-Aminobenzoyl)glycine. National Center for Biotechnology Information. [Link]

  • Banu, K., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering. [Link]

  • Mamedov, V. A., et al. (2021). Synthesis of Some Quinazolin-4-one Series Heterocyclic Compounds and Their Biological Activities. Generis Publishing. [Link]

  • Raj, V., et al. (2022). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences. [Link]

  • Abdel-Ghani, T. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. [Link]

  • The Royal Society of Chemistry. Supporting Information for "An efficient one-pot synthesis of quinazolinone derivatives". [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 5b, 4th ed. (1992). Thieme. [Link]

  • Organic Syntheses, Coll. Vol. 5, p.3 (1973); Vol. 44, p.3 (1964). ACETIC FORMIC ANHYDRIDE. [Link]

  • Organic Syntheses, Coll. Vol. 7, p.3 (1990); Vol. 62, p.191 (1984). AMINO ALCOHOLS BY REDUCTION OF AMINO ACIDS. [Link]

  • Al-Obaydi, J. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Ammar, Y. A., et al. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. Chemical Sciences Journal. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. BMC Chemistry. [Link]

  • Mohammed, A. A. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

  • El-Sayed, W. M., et al. (2011). 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Journal of Magnetic Resonance. [Link]

  • Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. International Journal of Health Sciences. [Link]

  • Abass, S. J. (2015). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Applicable Chemistry. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy. [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) for Glycine. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 22.5 MHz, D2O, experimental) for Glycine. [Link]

  • Organic Syntheses, Coll. Vol. 2, p.11 (1943); Vol. 11, p.4 (1931). ACETYLGLYCINE. [Link]

  • CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • Dabholkar, V. V., & Gavande, R. P. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening. [Link]

Sources

Method

Application Notes and Protocols for LC-MS Analysis of N-acetylated Amino Acids in Biological Samples

Introduction: The Significance of N-Acetylated Amino Acids N-acetylation is a ubiquitous and critical post-translational modification of proteins and a key metabolic process for free amino acids.[1][2] This modification,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acetylated Amino Acids

N-acetylation is a ubiquitous and critical post-translational modification of proteins and a key metabolic process for free amino acids.[1][2] This modification, involving the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA), can alter the chemical properties of amino acids, for instance, by neutralizing the positive charge of the N-terminal amino group at physiological pH.[1][3] This seemingly simple alteration has profound implications for protein stability, folding, subcellular localization, and interactions.[3][4] N-acetylated amino acids (NAAAs) are involved in a wide array of cellular functions and have been implicated in various physiological and pathological processes, including cancer and neurodegenerative disorders.[3][5]

The accurate quantification of NAAAs in biological matrices such as plasma, urine, and cerebrospinal fluid is paramount for understanding their roles in health and disease.[6] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical platform for this purpose due to its high sensitivity, selectivity, and versatility in handling complex biological samples.[7][8] This document provides a comprehensive guide to the LC-MS analysis of NAAAs, detailing robust protocols and offering insights into the critical experimental choices that ensure data integrity and reproducibility.

The Analytical Challenge: Why LC-MS?

The analysis of NAAAs in biological samples presents several challenges. These molecules are often present at low concentrations amidst a complex mixture of other metabolites. Furthermore, their high polarity can make them difficult to retain on traditional reversed-phase chromatography columns.[7][8] LC-MS/MS, a technique that couples the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry, effectively addresses these challenges. It allows for the precise quantification of target NAAAs even in minute sample volumes.[7]

Experimental Workflow: A Self-Validating System

A robust analytical method is a self-validating system. Each step, from sample collection to data analysis, is designed to minimize variability and ensure the accuracy and precision of the final results. The following sections detail a comprehensive workflow for the LC-MS analysis of NAAAs.

LC-MS Workflow for N-Acetylated Amino Acids cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Plasma, Urine) Stabilization Stabilization (e.g., with CMPI for thiols) SampleCollection->Stabilization Storage Sample Storage (-80°C) Stabilization->Storage SamplePrep Sample Preparation (Protein Precipitation, Derivatization) Storage->SamplePrep LC_Separation LC Separation (HILIC or Reversed-Phase) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataProcessing Data Processing & Quantification MS_Detection->DataProcessing MethodValidation Method Validation (Linearity, Accuracy, Precision) DataProcessing->MethodValidation

Caption: A generalized workflow for the LC-MS analysis of N-acetylated amino acids.

PART 1: Sample Preparation - The Foundation of Accurate Analysis

The goal of sample preparation is to extract the NAAAs of interest from the biological matrix while removing interfering substances like proteins and salts.[9][10] The choice of method depends on the specific NAAA and the sample type.

Protocol 1: Protein Precipitation for General NAAA Extraction from Plasma

This is a straightforward and widely used method for removing the bulk of proteins from plasma samples.

Rationale: Proteins can interfere with the chromatographic separation and ionize in the mass spectrometer, causing ion suppression and affecting the accuracy of quantification. Trichloroacetic acid (TCA) is an effective precipitating agent that also helps to stabilize some analytes.[11][12]

Step-by-Step Methodology:

  • Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation of thermally labile compounds.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., d3-N-acetylcysteine for N-acetylcysteine analysis).[11][12] This is crucial for correcting for matrix effects and variations in sample processing and instrument response.

  • Protein Precipitation: Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid in water. Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS analysis.

Protocol 2: Specialized Preparation for Thiol-Containing NAAAs (e.g., N-acetylcysteine)

N-acetylcysteine (NAC) and other thiol-containing NAAAs can exist in reduced, oxidized (disulfide), and protein-bound forms. To measure the total concentration, a reduction step is necessary.[11][13]

Rationale: Dithiothreitol (DTT) is a reducing agent that cleaves disulfide bonds, converting oxidized forms of NAC back to its free thiol form, allowing for the measurement of total NAC.[11][13]

Step-by-Step Methodology:

  • Thaw and Aliquot: Follow steps 1 and 2 from Protocol 1.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard.

  • Reduction: Add 20 µL of a DTT solution (concentration to be optimized based on expected NAC levels) and incubate at 37°C for 30 minutes.[11]

  • Protein Precipitation: Proceed with steps 4-6 from Protocol 1.

Protocol 3: Derivatization for Improved Chromatographic Performance

For certain NAAAs, derivatization can significantly improve their retention on reversed-phase columns and enhance ionization efficiency. For instance, esterification of N-acetylaspartate has been shown to improve its chromatographic performance.[6]

Rationale: Derivatization modifies the chemical structure of the analyte to make it more amenable to the chosen analytical technique. This can lead to lower limits of quantification and improved method robustness.[6]

Step-by-Step Methodology (Example for N-acetylaspartate esterification):

  • Sample Extraction: Perform protein precipitation as described in Protocol 1.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Esterification: Reconstitute the dried residue in an appropriate volume of acidified methanol (e.g., 1.85 M methanolic HCl) and heat at 100°C for 1 hour.[14]

  • Solvent Removal: Evaporate the methanolic HCl under nitrogen.

  • Reconstitution: Reconstitute the sample in the initial mobile phase for LC-MS analysis.

PART 2: Liquid Chromatography - Achieving Optimal Separation

The choice of chromatographic conditions is critical for separating the target NAAAs from other endogenous compounds.

Chromatographic Modes:
  • Hydrophilic Interaction Chromatography (HILIC): This is often the preferred method for highly polar compounds like NAAAs as it provides better retention and peak shape.[7][15]

  • Reversed-Phase (RP) Chromatography: While less effective for underivatized polar NAAAs, it can be suitable for less polar NAAAs or after derivatization.[16]

Typical LC Parameters for HILIC Separation of NAAAs
ParameterRecommended SettingRationale
Column HILIC column (e.g., Intrada Amino Acid)Specifically designed for the retention and separation of amino acids and related compounds.[7]
Mobile Phase A 100 mM Ammonium formate in waterProvides good buffering capacity and is compatible with mass spectrometry.
Mobile Phase B Acetonitrile/Water/Formic acid (95:5:0.3, v/v/v)A high organic content is necessary for retention in HILIC mode. Formic acid aids in protonation for positive ion mode MS.
Gradient Start with a high percentage of Mobile Phase B, gradually increasing the percentage of Mobile Phase A.Allows for the elution of compounds with a wide range of polarities.
Flow Rate 0.6 mL/minA typical flow rate for standard analytical LC columns.
Column Temperature 40°CCan improve peak shape and reduce viscosity.
Injection Volume 5-10 µLA small injection volume is generally preferred to minimize peak broadening.

PART 3: Mass Spectrometry - Sensitive and Specific Detection

Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification in complex matrices.

Rationale: MRM provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. This minimizes interferences from co-eluting compounds.[12]

Key MS Parameters:
  • Ionization Mode: Electrospray Ionization (ESI) is commonly used. The choice between positive and negative ion mode depends on the specific NAAA and should be optimized during method development.[12]

  • Precursor and Product Ions: These are specific to each NAAA and its internal standard and must be determined by infusing a standard solution of the analyte into the mass spectrometer. For example, for N-acetylcysteine, the mass transition pair of 164 → 122 is often used in positive ion mode.[12][17]

  • Collision Energy and other Source Parameters: These need to be optimized for each analyte to achieve the best sensitivity.

Example MRM Transitions for Select NAAAs
AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
N-acetylcysteine164.0122.0Positive
d3-N-acetylcysteine167.0123.0Positive
N-acetylaspartate176.1134.1Positive

Note: These values are illustrative and should be experimentally determined on the specific instrument being used.

PART 4: Method Validation - Ensuring Trustworthiness

A validated method provides confidence in the reported results. Key validation parameters, in accordance with regulatory guidelines, include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards.

  • Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing quality control (QC) samples at different concentrations.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6][13]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Data Presentation

Table 1: Example Method Validation Summary for N-acetylaspartate in Human Plasma
Validation ParameterAcceptance CriteriaResult
Linearity (ng/mL) r² ≥ 0.9910 - 5000
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-3.5% to 5.2%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)2.1% to 6.8%
LLOQ (ng/mL) Signal-to-Noise ≥ 1010
Recovery (%) Consistent and reproducible85.2% - 92.1%

Conclusion: A Framework for Robust NAAA Analysis

The successful LC-MS analysis of N-acetylated amino acids in biological samples hinges on a well-designed and validated workflow. By understanding the rationale behind each experimental step, from sample preparation to data analysis, researchers can develop robust and reliable methods. The protocols and guidelines presented here provide a solid foundation for scientists and drug development professionals to accurately quantify these important molecules, paving the way for a deeper understanding of their role in human health and disease.

References

  • Wikipedia. (2024). N-terminal acetylation. Retrieved from [Link]

  • Saba, A., et al. (2020). Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization. Clinica Chimica Acta, 508, 133-139. Retrieved from [Link]

  • Laguna, M. A., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 870(1-2), 13-22. Retrieved from [Link]

  • Lu, C., et al. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Biomedical Chromatography, 25(4), 427-431. Retrieved from [Link]

  • Hu, L., et al. (2016). Assessment of plasma N-acetyl aspartic acid by Liquid chromatography-mass spectrometry in patients with Alzheimer's disease. American Journal of Translational Research, 8(10), 4443-4451. Retrieved from [Link]

  • Anderson, R. C., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808930. Retrieved from [Link]

  • Shoup, R., et al. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS. Journal of Chromatography B, 1110-1111, 124-132. Retrieved from [Link]

  • Wikipedia. (2024). Protein acetylation. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

  • Lu, C., et al. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. ResearchGate. Retrieved from [Link]

  • G, V., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 58(12), e4982. Retrieved from [Link]

  • Ledoux, S., & Horn, J. (2010). Preparation and evaluation of acylated tRNAs. Methods in Enzymology, 471, 19-41. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines. Retrieved from [Link]

  • Biotyper. (n.d.). Best Practices for Sample Preparation in Amino Acid Analysis. Retrieved from [Link]

  • G, V., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 140, 304-312. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acetylaspartic acid in cerebrospinal fluid of multiple sclerosis patients determined by gas-chromatography-mass spectrometry. Retrieved from [Link]

  • Laguna, M. A., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. ResearchGate. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(2-Aminobenzoyl)amino]acetic Acid

Welcome to the technical support center for the synthesis of 2-[(2-aminobenzoyl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(2-aminobenzoyl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this important synthetic transformation. Here, we provide in-depth, experience-driven advice, detailed protocols, and a thorough understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction: The Challenge of Synthesizing 2-[(2-Aminobenzoyl)amino]acetic Acid

2-[(2-Aminobenzoyl)amino]acetic acid is a valuable building block in medicinal chemistry and materials science. The most common and seemingly straightforward synthesis involves the reaction of isatoic anhydride with glycine. However, this reaction is often plagued by low yields, which can stem from a variety of factors including side reactions, improper reaction conditions, and purification difficulties. This guide will dissect these issues and provide robust solutions.

The primary reaction involves the nucleophilic attack of the amino group of glycine on one of the carbonyl carbons of isatoic anhydride. This is followed by a ring-opening and decarboxylation sequence to yield the desired product.[1] Understanding this mechanism is key to troubleshooting effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address the most common issues encountered during the synthesis of 2-[(2-aminobenzoyl)amino]acetic acid.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yields can arise from several factors. The most common culprits include:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or poor mixing of reactants.[2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.[2] One common side reaction is the self-condensation of isatoic anhydride or the formation of other amide-containing impurities.

  • Hydrolysis of Starting Material: Isatoic anhydride is susceptible to hydrolysis, especially under basic conditions. If the anhydride is prematurely hydrolyzed, it can no longer react with glycine to form the desired product.

  • Incorrect pH: The pH of the reaction medium is critical. The amino group of glycine needs to be sufficiently nucleophilic to attack the anhydride, which is favored under basic conditions. However, excessively high pH can promote the hydrolysis of isatoic anhydride.

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps. Using an excessive amount of solvent during recrystallization is a frequent cause of product loss.[2]

Q2: I observe multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize them?

The presence of multiple spots on a TLC plate indicates the formation of side products. Besides unreacted starting materials, common byproducts include:

  • Anthranilic Acid: Formed from the hydrolysis of isatoic anhydride. To minimize this, ensure your reagents and solvents are dry and control the addition of base.

  • Glycine Oligomers: While less common under controlled conditions, self-condensation of glycine can occur.

  • 2,3-Dihydroquinazolin-4(1H)-ones: In the presence of an aldehyde impurity and an ammonium source, these can form as byproducts.[3]

To minimize side products, focus on controlling the reaction stoichiometry, temperature, and the rate of addition of reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent unwanted side reactions with atmospheric components.

Q3: The reaction seems to be very slow or stalls completely. What can I do to improve the reaction rate?

A sluggish reaction is often a sign of suboptimal reaction conditions. Consider the following adjustments:

  • Temperature: Gently heating the reaction mixture can increase the rate. However, be cautious, as excessive heat can promote side reactions. A temperature range of 40-60°C is often a good starting point.[4]

  • Solvent: The choice of solvent is crucial. While water is commonly used, a co-solvent like dioxane or DMF can improve the solubility of isatoic anhydride and facilitate the reaction.

  • Base: The type and amount of base can significantly impact the reaction. A non-nucleophilic organic base like triethylamine is often preferred over inorganic bases like sodium hydroxide to minimize hydrolysis of the anhydride.[1] Ensure at least one equivalent of base is used to deprotonate the glycine.

  • Stirring: Efficient mixing is essential to ensure homogeneity and promote contact between the reactants.[4]

Q4: I'm struggling with the purification of the final product. What is the best method?

Purification can be challenging due to the product's amphoteric nature. Here are some effective strategies:

  • Acid-Base Extraction: This is a powerful technique to separate the product from non-acidic or non-basic impurities. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure product.

  • Recrystallization: Acetic acid and water mixtures are often effective for recrystallization.[5] Experiment with different solvent systems to find the optimal conditions for your product. Avoid using excessive solvent to prevent significant product loss.[2]

  • Ion-Exchange Chromatography: For highly impure samples, ion-exchange chromatography can be a very effective purification method.[6]

Optimized Experimental Protocols

Below are detailed, step-by-step protocols for the synthesis and purification of 2-[(2-aminobenzoyl)amino]acetic acid, designed to maximize yield and purity.

Protocol 1: Synthesis via Isatoic Anhydride and Glycine

This protocol is optimized for yield and simplicity.

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Glycine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dimethylformamide (DMF)

  • Water (deionized)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve glycine (1.1 eq) and triethylamine (1.2 eq) in a mixture of DMF and water (3:1 v/v).

  • Stir the solution at room temperature for 15 minutes to ensure complete dissolution and deprotonation of glycine.

  • In a separate beaker, dissolve isatoic anhydride (1.0 eq) in DMF.

  • Slowly add the isatoic anhydride solution to the glycine solution dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.

  • To the resulting residue, add water and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

Protocol 2: Purification by Acid-Base Extraction and Recrystallization

Procedure:

  • Suspend the crude product in a saturated sodium bicarbonate solution.

  • Stir until all the solid has dissolved.

  • Transfer the solution to a separatory funnel and wash with ethyl acetate (3 x 50 mL) to remove any neutral impurities.

  • Carefully collect the aqueous layer and cool it in an ice bath.

  • Slowly add 1 M HCl with stirring until the pH reaches 2-3. A white precipitate of the pure product will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the purified product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

  • For further purification, recrystallize the product from a minimal amount of hot 10% aqueous acetic acid.[5] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Filter the crystals, wash with a small amount of cold water, and dry in a vacuum oven at 60°C.

Data Summary

ParameterCondition 1: Aqueous NaOHCondition 2: Triethylamine in DMF/WaterExpected Yield Range
Base Sodium HydroxideTriethylamine
Solvent WaterDMF/Water
Temperature Room Temperature50°C
Typical Yield 30-50%70-85%
Purity (crude) ModerateHigh

This table provides a general comparison based on common laboratory outcomes. Actual yields may vary depending on specific experimental conditions and scale.

Visualizing the Workflow

To better understand the experimental process and troubleshooting logic, the following diagrams have been created.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification reagents Glycine + Triethylamine in DMF/Water reaction Reaction at 50°C (4-6 hours) reagents->reaction isatoic Isatoic Anhydride in DMF isatoic->reaction Slow Addition workup Acidification (HCl) & Precipitation reaction->workup crude Crude Product workup->crude extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization (Aqueous Acetic Acid) extraction->recrystallization pure Pure Product recrystallization->pure

Caption: General workflow for the synthesis and purification of 2-[(2-aminobenzoyl)amino]acetic acid.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Products start->side_products hydrolysis Anhydride Hydrolysis start->hydrolysis ph_issue Incorrect pH start->ph_issue increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp optimize_stoich Optimize Stoichiometry side_products->optimize_stoich dry_reagents Use Dry Reagents/Solvents hydrolysis->dry_reagents control_base Control Base Addition ph_issue->control_base

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

  • BenchChem. (2025). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • ResearchGate. (n.d.). Optimization of reaction conditions of isatoic anhydride, 4-chlorobenzaldehyde, and ammonium acetate. Retrieved from [Link]

  • Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isatoic Anhydride. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for 2-Aminobenzamide synthesis.
  • Google Patents. (n.d.). Method for the purification of aminocarboxylic acids.
  • Google Patents. (n.d.). Process for purifying long chain amino acids.

Sources

Optimization

Technical Support Center: N-Acylation of Amino Acids

Welcome to the technical support center for N-acylation of amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-acylation of amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges encountered during experimental work, providing not just solutions but also the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My N-acylation reaction is resulting in a very low yield or no product at all. What are the most probable causes?

A: Low yields in N-acylation reactions are a frequent issue and can typically be traced back to a few key areas: reagent integrity, reaction conditions, and the inherent properties of the amino acid substrate.

  • Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are highly reactive and, consequently, very susceptible to hydrolysis, especially in the presence of an aqueous base.[1] In biphasic systems like the Schotten-Baumann reaction, if the rate of acylation is not significantly faster than the rate of hydrolysis, a substantial portion of your acylating agent will be quenched by water, leading to poor yields.[1]

  • Inadequate Base: The acylation of an amine generates one equivalent of acid (e.g., HCl from an acyl chloride).[2] This acid will react with the unreacted amino acid, protonating the amino group to form an ammonium salt. This salt is no longer nucleophilic and will not participate in the reaction, thus diminishing the yield.[1][2] It is crucial to have a sufficient amount of base to neutralize this generated acid.[2]

  • Steric Hindrance: Amino acids with bulky side chains, such as valine and isoleucine, can pose significant steric hindrance around the α-amino group.[1] This bulkiness can slow down the rate of the acylation reaction, allowing competing side reactions like hydrolysis of the acylating agent to become more prominent, ultimately reducing the product yield.[1]

  • Poor Reagent Quality: The quality of your starting materials is paramount. Over time, acylating agents can degrade, and amino acids can absorb moisture or decompose. Always use fresh or properly stored reagents to ensure optimal reactivity.

  • Sub-optimal Reaction Conditions: The Schotten-Baumann reaction, a common method for N-acylation, is typically performed in a two-phase system (e.g., dichloromethane and water) at or slightly above room temperature.[1][3] Significant deviations from optimal temperature, solvent choice, and pH can negatively impact the reaction outcome.[1] The pH should be maintained in a range that keeps the amino acid's amino group deprotonated and nucleophilic without excessively promoting the hydrolysis of the acylating agent.[4][5]

Below is a workflow to diagnose the cause of low yield:

graph TD { A[Low or No Yield] --> B{Check Reagent Quality}; B --> C{Is Acylating Agent Fresh?}; C -->|No| D[Use Fresh Acylating Agent]; C -->|Yes| E{Is Amino Acid Dry?}; E -->|No| F[Dry Amino Acid]; E -->|Yes| G{Review Reaction Conditions}; G --> H{Is pH Optimal?}; H -->|No| I[Adjust pH (typically 8-10)]; H -->|Yes| J{Is Base Stoichiometry Correct?}; J -->|No| K[Use at least 2 eq. of Base]; J -->|Yes| L{Consider Steric Hindrance}; L --> M[Increase Reaction Time/Temperature or Use a More Reactive Acylating Agent]; subgraph Legend direction LR Start[Start] -.-> B; Decision{Decision} -.-> C; Process[Process] -.-> D; end style Start fill:#FFFFFF,stroke:#34A853,stroke-width:2px style Decision fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style Process fill:#FFFFFF,stroke:#4285F4,stroke-width:2px }

Troubleshooting workflow for low yield in N-acylation.
Issue 2: Presence of Unexpected Side Products

Q: My analytical data (TLC, LC-MS, NMR) shows multiple unexpected spots or peaks. What are the likely side reactions?

A: The appearance of multiple products points towards competing side reactions. Understanding these pathways is key to mitigating them.

  • O-Acylation: For amino acids with nucleophilic side chains, such as serine, threonine, and tyrosine, acylation can occur at the hydroxyl group in addition to the desired N-acylation.[6] This side reaction is particularly prevalent when using highly reactive acylating agents or under conditions that favor the deprotonation of the hydroxyl group.

  • Diacylation: In some instances, particularly with smaller, unhindered amino acids, a second acylation can occur on the nitrogen of the newly formed amide. This is more likely with a large excess of the acylating agent.

  • N-Acylurea Formation: When using carbodiimide coupling agents like DCC or EDC to activate a carboxylic acid for acylation, a common side product is the formation of an N-acylurea. This occurs when the O-acylisourea intermediate rearranges.

  • Diketopiperazine (DKP) Formation: In reactions involving dipeptides or during the synthesis of N-acyl amino acids that are prone to cyclization, the formation of a 2,5-diketopiperazine can be a significant side reaction.[7] This is an intramolecular cyclization that results in the cleavage of the peptide bond.[7]

  • Racemization: A critical side reaction, especially in pharmaceutical applications, is the loss of stereochemical integrity at the α-carbon.[1] The primary mechanism involves the formation of an oxazol-5(4H)-one (azlactone). The proton on the α-carbon of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.[1]

To minimize these side reactions, consider the following:

  • Use of Protecting Groups: For amino acids with reactive side chains (e.g., -OH, -SH, -NH2), it is often necessary to protect these functional groups prior to N-acylation.[8][9][10]

  • Control Stoichiometry: Carefully control the stoichiometry of the acylating agent to avoid diacylation.

  • Optimize Coupling Agents: When using coupling agents, choose conditions and additives (like HOBt) that are known to suppress side reactions like N-acylurea formation and racemization.[11]

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate my pure N-acyl amino acid from the reaction mixture. What are some effective purification strategies?

A: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and salts. A systematic approach is often required.

  • Aqueous Work-up: A standard purification begins with an aqueous work-up. After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with an acidic solution (e.g., dilute HCl) to remove any unreacted amine and basic impurities. This is followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acylating agent (as the carboxylate) and acidic byproducts. A final wash with brine helps to remove residual water.

  • Crystallization: If your N-acyl amino acid is a solid, crystallization is an excellent method for purification. The choice of solvent system is critical and may require some experimentation.

  • Column Chromatography: For non-crystalline products or when crystallization is ineffective, flash column chromatography on silica gel is a powerful technique.[12][13] The choice of eluent (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol) will depend on the polarity of your product.[12]

Here is a general workflow for the purification of N-acyl amino acids:

graph TD { A[Crude Reaction Mixture] --> B{Is Product Solid?}; B -->|Yes| C[Attempt Crystallization]; C --> D{Is it Pure?}; D -->|Yes| E[Final Product]; D -->|No| F[Proceed to Chromatography]; B -->|No| G[Aqueous Work-up]; G --> H[Acid/Base Washes]; H --> I[Dry Organic Layer]; I --> J[Concentrate]; J --> F; F --> K[Flash Column Chromatography]; K --> E;

}

General purification workflow for N-acyl amino acids.

Experimental Protocols

Standard Protocol for N-Acylation via Schotten-Baumann Conditions

This protocol is a general guideline and may require optimization for specific amino acids and acylating agents.

Materials:

  • Amino acid

  • Acyl chloride or anhydride

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Dichloromethane (DCM) or diethyl ether

  • Water

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Amino Acid: In a round-bottom flask, dissolve the amino acid (1 equivalent) in an aqueous solution of NaOH (2-3 equivalents). The concentration should be such that the amino acid fully dissolves.

  • Add Organic Solvent: Add an equal volume of an immiscible organic solvent like DCM or diethyl ether to create a biphasic system.[14]

  • Cool the Mixture: Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

  • Add Acylating Agent: Dissolve the acylating agent (1.1-1.5 equivalents) in a small amount of the organic solvent used in step 2. Add this solution dropwise to the vigorously stirred biphasic mixture over 15-30 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amino acid.

  • Work-up - Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Work-up - Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with dilute HCl. The N-acylated product should precipitate if it is a solid, or it can be extracted with an organic solvent (e.g., ethyl acetate).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography as described in the purification section.

Table 1: Common Reagents and Conditions
ParameterRecommendationRationale
Acylating Agent Acyl chloride, Acyl anhydrideHigh reactivity for efficient acylation.[1][3]
Base NaOH, KOH, Pyridine, TriethylamineNeutralizes the acid byproduct to drive the reaction forward.[3][15]
Solvent System Biphasic: Water and an immiscible organic solvent (DCM, ether)Separates reactants and facilitates product isolation.[3][14]
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.[3]
pH 8 - 10Ensures the amino group is deprotonated and nucleophilic.[4]

Analytical Monitoring

Q: How can I effectively monitor the progress of my N-acylation reaction?

A: Several analytical techniques can be employed to monitor the reaction progress.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the reaction. By spotting the starting amino acid, the acylating agent, and the reaction mixture on a TLC plate, you can visualize the consumption of starting materials and the formation of the product. The N-acylated product is typically less polar than the starting amino acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction. It provides information on the retention times of the components and their mass-to-charge ratios, allowing for the confirmation of product formation and the detection of any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, ¹H NMR of an aliquot from the reaction mixture (after a quick work-up) can provide quantitative information about the conversion of starting material to product.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Lodder, M., Wang, B., & Hecht, S. M. (2005). The N-pentenoyl protecting group for aminoacyl-tRNAs. Methods, 36(3), 245-251. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Adam, Z. R., & Blackmond, D. G. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15873–15876. Retrieved from [Link]

  • Pearson. (2024). Reactions of Amino Acids: Acylation. Retrieved from [Link]

  • Tsuboi, K., Sun, Y. X., Okamoto, Y., Araki, D., Tonai, T., & Ueda, N. (2010). Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(1), 48-55. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Science.gov. (n.d.). n-acylated amino acids: Topics by Science.gov. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant.
  • Kuyama, H., et al. (2007). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 55(1), 23-27. Retrieved from [Link]

  • Kumar, A., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(8), 1851. Retrieved from [Link]

  • Kelley, M., & Vessey, D. A. (2003). Techniques for measuring the activity of carboxylic acid:CoA ligase and acyl-CoA:amino acid N-acyltransferase: the amino acid conjugation pathway. Current protocols in toxicology, Chapter 4, Unit4.11. Retrieved from [Link]

  • Google Patents. (n.d.). EP1314717A1 - Method for preparing N-long chain acyl neutral amino acid.
  • Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • Anderson, R. E., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 810917. Retrieved from [Link]

  • Das, B., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Retrieved from [Link]

  • Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27. Retrieved from [Link]

  • Lu, H., & Cheng, J. (2012). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Organic letters, 14(11), 2842-2845. Retrieved from [Link]

  • Zainab, H., et al. (2015). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. Journal of Oil Palm Research, 27(3), 288-292. Retrieved from [Link]

  • Panvert, M., et al. (2014). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. Biochimie, 100, 1-11. Retrieved from [Link]

  • Varma, R. S. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. Retrieved from [Link]

  • Kumar, A., et al. (2022). Elucidating N-acyl amino acids as a model protoamphiphilic system. Nature Communications, 13(1), 6755. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Journal of Surfactants and Detergents. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]

  • Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

  • MDPI. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Retrieved from [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 820. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • MDPI. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. Retrieved from [Link]

  • Medicine Digital Learning. (n.d.). 1: Amino Acids and the Role of pH. Retrieved from [Link]

  • Biomedical Chemistry. (2024). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Aminobenzoyl Chloride Reactions

Introduction Welcome to the technical support center for aminobenzoyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for aminobenzoyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Aminobenzoyl chlorides are highly versatile bifunctional molecules, crucial as intermediates in the synthesis of pharmaceuticals, high-performance polymers, and dyes.[1][2][3] However, their dual reactivity, stemming from the electrophilic acyl chloride and the nucleophilic amino group, presents unique challenges.[1] This resource provides field-proven insights and scientifically grounded protocols to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with aminobenzoyl chlorides?

A1: The primary side reactions stem from the bifunctional nature of aminobenzoyl chlorides. The most prevalent are:

  • Self-Condensation/Polymerization: The nucleophilic amino group of one molecule can attack the electrophilic acyl chloride of another, leading to dimers, oligomers, and polyamide polymers.[4][5] This is often observed as the reaction mixture becoming viscous or forming a precipitate.[4]

  • Hydrolysis: The acyl chloride group is highly susceptible to reaction with water, leading to the formation of the corresponding aminobenzoic acid.[5][6] This is a significant issue as it consumes the starting material and introduces impurities.[6]

  • Reactions with Nucleophilic Solvents: Solvents like alcohols can react with the acyl chloride to form esters.[5]

  • Oxidation: The amino group can be susceptible to oxidation, which may lead to colored impurities.[5]

Q2: My aminobenzoyl chloride has turned into a solid, insoluble mass. What happened?

A2: This is a classic indication of self-polymerization.[4] The bifunctional nature of the molecule allows the amino group of one molecule to react with the acyl chloride of another, forming a polyamide chain.[4] To mitigate this, it is crucial to store the compound at low temperatures (≤ -20°C).[4] Often, aminobenzoyl chlorides are supplied as their hydrochloride salt. In this form, the protonated amino group (-NH₃⁺) is deactivated, preventing it from acting as a nucleophile and thus inhibiting self-polymerization.[4]

Q3: I'm observing a low yield of my desired product, and I have a significant amount of a water-soluble impurity. What is the likely cause?

A3: This scenario strongly suggests that your aminobenzoyl chloride has undergone hydrolysis, forming the corresponding aminobenzoic acid.[5][6] Aminobenzoic acid is soluble in aqueous base, which can be used as a diagnostic test. The electron-donating amino group increases the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack by water compared to unsubstituted benzoyl chloride.[3][6]

Q4: How does the position of the amino group (ortho, meta, para) affect the reactivity of aminobenzoyl chloride?

A4: The position of the electron-donating amino group significantly influences the electrophilicity of the carbonyl carbon. A para-amino group strongly increases the electron density on the carbonyl carbon through resonance, enhancing its susceptibility to nucleophilic attack.[3] An ortho-amino group also has a strong electron-donating effect but can introduce steric hindrance, potentially slowing the reaction with bulky nucleophiles.[7] Additionally, ortho-aminobenzoyl chlorides are prone to intramolecular cyclization to form benzoxazinones, a common side product.[8]

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Reaction
Potential Cause Explanation Recommended Solution
Hydrolysis of Starting Material The acyl chloride has reacted with trace moisture in the solvent, glassware, or atmosphere.[6]Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, freshly distilled from an appropriate drying agent if necessary.[5][9]
Self-Polymerization The aminobenzoyl chloride is reacting with itself, reducing the amount available to react with your target nucleophile.[4]Perform the reaction at low temperatures (e.g., 0°C or -78°C) to slow the rate of self-polymerization.[4] If possible, use the hydrochloride salt of the aminobenzoyl chloride to deactivate the amino group.[4]
Insufficient Nucleophilicity of the Amine/Alcohol The nucleophile is not reactive enough under the current conditions.Consider using a stronger, non-nucleophilic base to deprotonate the nucleophile, increasing its reactivity. For less reactive amines, a more forcing solvent or higher temperature may be required, but this must be balanced against the risk of side reactions.
Inadequate Stoichiometry The molar ratio of reactants is not optimized.For amide formation, using a slight excess of the amine can help drive the reaction to completion.[9]
Formation of Benzoxazinone (with ortho-aminobenzoyl chloride) Intramolecular cyclization is competing with the desired intermolecular reaction.[8]Add the ortho-aminobenzoyl chloride slowly to a cooled solution of the target amine and a base.[8] Consider using Schotten-Baumann conditions (a two-phase system).[8] If cyclization remains a problem, protecting the amino group of the starting anthranilic acid before forming the acyl chloride is a robust strategy.[8]
Issue 2: Product Purification Challenges
Potential Cause Explanation Recommended Solution
Presence of Aminobenzoic Acid Hydrolysis of the starting material has led to contamination with the corresponding carboxylic acid.[5]An aqueous basic wash (e.g., with dilute sodium bicarbonate or sodium hydroxide) can often remove the acidic aminobenzoic acid impurity. Be mindful that your product's stability to base should be considered.
Presence of Polymeric Byproducts Self-condensation has resulted in oligomeric or polymeric impurities.[5]These byproducts are often insoluble and can sometimes be removed by filtration. Recrystallization or column chromatography may also be effective for separating the desired product from these higher molecular weight species.
Residual Base/Base Hydrochloride The base used to scavenge HCl (e.g., triethylamine) and its hydrochloride salt may be present in the crude product.An aqueous wash with dilute acid (e.g., dilute HCl) can remove residual amine bases. A subsequent water wash can then remove the hydrochloride salt.

Experimental Protocols

General Protocol for the Acylation of a Primary Amine with Aminobenzoyl Chloride

This protocol provides a standard procedure for amide formation, incorporating best practices to minimize common side reactions.

Materials:

  • Primary amine

  • Aminobenzoyl chloride (or its hydrochloride salt)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[4]

  • Triethylamine (or another suitable non-nucleophilic base)[9]

  • Round-bottom flask, addition funnel, magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.[9]

  • Setup: Assemble the glassware under a positive pressure of nitrogen.

  • Reagent Preparation:

    • In the round-bottom flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[4]

    • If using the hydrochloride salt of aminobenzoyl chloride, increase the amount of triethylamine to 2.2 equivalents to neutralize the HCl salt and the HCl generated during the reaction.[4]

    • In a separate flask, dissolve the aminobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.[4]

  • Reaction:

    • Cool the amine solution to 0°C using an ice bath.[9]

    • Transfer the aminobenzoyl chloride solution to the addition funnel.

    • Add the aminobenzoyl chloride solution dropwise to the cooled, vigorously stirred amine solution over 30-60 minutes.[4][8]

  • Monitoring and Workup:

    • Allow the reaction to stir at 0°C for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

    • Upon completion, the reaction can be quenched with water or a saturated aqueous solution of ammonium chloride.

    • Proceed with a standard aqueous workup and purification by recrystallization or column chromatography.

Visualizations

Reaction Workflow for Amide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware dissolve_amine Dissolve Amine & Base in Anhydrous Solvent prep_glass->dissolve_amine prep_reagents Prepare Anhydrous Reagents prep_reagents->dissolve_amine cool Cool to 0°C dissolve_amine->cool add_acyl Dropwise Addition of Aminobenzoyl Chloride cool->add_acyl stir Stir at 0°C add_acyl->stir quench Quench Reaction stir->quench Monitor by TLC/LC-MS extract Aqueous Workup quench->extract purify Purify Product extract->purify G start Low Product Yield check_hydrolysis Analyze for Aminobenzoic Acid Impurity start->check_hydrolysis check_polymer Observe Viscosity or Precipitate? check_hydrolysis->check_polymer No sol_hydrolysis Implement Anhydrous Conditions check_hydrolysis->sol_hydrolysis Yes check_conditions Review Reaction Conditions check_polymer->check_conditions No sol_polymer Lower Reaction Temperature Use Hydrochloride Salt check_polymer->sol_polymer Yes sol_conditions Optimize Stoichiometry & Base Selection check_conditions->sol_conditions

Caption: Decision tree for troubleshooting low yields in aminobenzoyl chloride reactions.

References

  • BenchChem. (n.d.). Preventing self-polymerization of 2-Amino-5-bromobenzoyl chloride.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride.
  • BenchChem. (n.d.). Identifying and characterizing side products of 4-Aminobenzoyl chloride reactions.
  • BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis of 4-Aminobenzoyl Chloride.
  • Smolecule. (2023, August 15). Buy 4-Aminobenzoyl chloride | 16106-38-0.
  • BenchChem. (n.d.). Optimizing reaction conditions for 2-Aminobenzamide synthesis.
  • BenchChem. (n.d.). 4-Aminobenzoyl Chloride|Research Chemical|CAS 16106-38-0.
  • BenchChem. (n.d.). Optimizing reaction temperature for 4-Aminobenzoyl chloride polymerization.
  • BenchChem. (n.d.). How to avoid benzoxazinone formation with ortho-substituted aminobenzoyl chlorides.
  • SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-5-bromobenzoyl chloride: Properties, Synthesis, and Applications.
  • Carboni, R. A., & Pikl, J. (1972). U.S. Patent No. 3,681,450. Washington, DC: U.S. Patent and Trademark Office.
  • MilliporeSigma. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2- Amino-6-chlorobenzoyl Chloride and 2.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride.

Sources

Optimization

preventing hydrolysis of acylating agents in aqueous media

Technical Support Center: Acylation in Aqueous Media A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for acylation reactions. As Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acylation in Aqueous Media

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for acylation reactions. As Senior Application Scientists, we understand that introducing an acyl group to a molecule—especially a sensitive biomolecule—in an aqueous environment is a foundational yet delicate task. The ever-present threat of hydrolysis, where water molecules destroy your acylating agent, can lead to low yields, inconsistent results, and significant project delays.[1][2]

This guide is designed with full editorial control to move beyond simple protocols. It provides in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions. We will explore the core problem of hydrolysis, diagnose common issues through a detailed FAQ, and provide robust, self-validating experimental protocols.

Understanding the Core Problem: The Hydrolysis vs. Acylation Competition

At its heart, every aqueous acylation is a race. Your target nucleophile (e.g., an amine on a protein) is competing with water to react with the electrophilic carbonyl carbon of the acylating agent.[1][3] The desired reaction, aminolysis (or alcoholysis), forms a stable amide (or ester) bond. The undesired reaction, hydrolysis, cleaves the acylating agent, rendering it inactive and generating a carboxylic acid byproduct.[1][2][3]

The outcome of this race is dictated by kinetics and is influenced by several critical factors, primarily pH, temperature, and the intrinsic reactivity of the acylating agent.[1][2]

Diagram: The Competing Reaction Pathways

The following diagram illustrates the critical choice point for an acylating agent in an aqueous amine solution. The agent can either react with the target amine (aminolysis) to form the desired product or react with water (hydrolysis) to form an inactive byproduct.

G cluster_reaction Reaction Choice Point AcylatingAgent Acylating Agent (R-CO-X) Intermediate Tetrahedral Intermediate AcylatingAgent->Intermediate Nucleophilic Attack Nucleophile Target Nucleophile (e.g., R'-NH2) Nucleophile->Intermediate Water Water (Solvent) (H2O) Water->Intermediate DesiredProduct Desired Product (Amide: R-CO-NH-R') Intermediate->DesiredProduct Aminolysis (k_acyl) SideProduct Hydrolysis Byproduct (Carboxylic Acid: R-COOH) Intermediate->SideProduct Hydrolysis (k_hydrolysis)

Caption: Competitive pathways of aminolysis and hydrolysis for an acylating agent.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during aqueous acylation reactions.

Q1: My reaction yield is very low, and I suspect hydrolysis. How can I confirm this?

Answer: Low yield is the primary symptom of premature acylating agent hydrolysis.[4][5] To confirm, you can use analytical techniques to monitor the reaction:

  • Thin-Layer Chromatography (TLC): Spot your reaction mixture over time. The appearance of a new, often more polar spot corresponding to the carboxylic acid byproduct is a strong indicator of hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method. You can track the disappearance of your starting material and the appearance of both the desired product and the hydrolysis byproduct. By comparing peak areas, you can determine the ratio of acylation to hydrolysis.[2]

  • pH Monitoring: The hydrolysis of many acylating agents, like acyl chlorides and anhydrides, produces acid.[3][6] A significant drop in the reaction pH (if unbuffered) is a tell-tale sign of extensive hydrolysis.

Q2: What is the most critical factor to control for preventing hydrolysis?

Answer: Without a doubt, pH is the most critical factor .[2] It governs a delicate trade-off:

  • At low pH (e.g., < 7): Most amine nucleophiles are protonated (R-NH3+), making them non-nucleophilic and unable to react.[7] Hydrolysis of the acylating agent is generally slower but the desired reaction won't proceed.

  • At high pH (e.g., > 9): The concentration of the potent hydroxide nucleophile (OH-) increases dramatically, which massively accelerates the rate of hydrolysis.[1][8] While the target amine is deprotonated and highly reactive, it often cannot compete with the overwhelming hydrolysis rate.

The optimal pH is therefore a compromise, typically between pH 7.5 and 8.5 for acylating primary amines.[2] In this range, a sufficient fraction of the target amine is in its free, nucleophilic form (R-NH2), while the hydrolysis rate is still manageable.[2]

Q3: I'm using an NHS-ester, which is supposed to be "amine-reactive." Why is it still hydrolyzing so quickly?

Answer: N-hydroxysuccinimide (NHS) esters are popular because they are more stable in aqueous media than acyl chlorides, but they are far from immune to hydrolysis.[1][2] Their stability is highly dependent on pH and temperature.[1]

The term "amine-reactive" simply means the rate of reaction with an amine (aminolysis) is significantly faster than the rate of reaction with water (hydrolysis) under optimal conditions. However, as pH increases above 8.5, the hydrolysis rate can become dominant, leading to significant loss of the reagent.[2] It is crucial to use NHS esters promptly after dissolving them and to maintain the recommended pH.[2][9]

Data Table: Half-life of a Typical NHS Ester in Aqueous Buffer

pH Temperature (°C) Approximate Half-life
7.0 25 4-5 hours
8.0 25 ~1 hour
8.5 25 ~30 minutes
9.0 25 <10 minutes

| 8.5 | 4 | Several hours |

Data synthesized from typical performance characteristics of NHS esters.[1]

Q4: How can I perform an acylation with a highly reactive acyl chloride in water without it immediately hydrolyzing?

Answer: This is a classic challenge addressed by a robust technique known as the Schotten-Baumann reaction .[10][11][12] This method utilizes a two-phase solvent system, typically an organic solvent (like dichloromethane) and water.[12][13]

The principle is simple but effective:

  • The water-insoluble acyl chloride resides in the organic phase, protected from bulk hydrolysis.

  • The amine (or alcohol) and a base (like NaOH) are in the aqueous phase.

  • The reaction occurs at the interface between the two layers. As the amine reacts, the base in the aqueous phase neutralizes the HCl byproduct, preventing it from protonating and deactivating the remaining amine.[12][14]

This method physically sequesters the bulk of the acylating agent from water, allowing the interfacial reaction with the target nucleophile to proceed efficiently.[12][13]

Key Experimental Protocols

Here we provide detailed, self-validating methodologies for common challenges.

Protocol 1: Optimizing Reaction pH for Amine Acylation

This protocol provides a workflow for identifying the optimal pH to maximize acylation efficiency while minimizing hydrolysis.

Diagram: pH Optimization Workflow

G start Start: Define Target and Acylating Agent prep_buffers Prepare a series of buffers (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0) start->prep_buffers run_reactions Run small-scale, parallel reactions in each buffer. Keep T, concentration, and time constant. prep_buffers->run_reactions quench Quench reactions at a fixed time point. run_reactions->quench analyze Analyze each reaction by HPLC or LC-MS quench->analyze quantify Quantify: 1. % Desired Product 2. % Unreacted Amine 3. % Hydrolyzed Agent analyze->quantify decision Identify pH with highest Product-to-Hydrolysis ratio quantify->decision end Optimal pH Determined decision->end

Caption: A logical workflow for determining the optimal reaction pH.

Methodology:

  • Preparation: Prepare five identical, amine-free buffers (e.g., phosphate or borate buffers) at pH 7.0, 7.5, 8.0, 8.5, and 9.0.

  • Stock Solutions: Prepare a concentrated stock solution of your amine in an appropriate buffer. Prepare a fresh, concentrated stock solution of your acylating agent (e.g., NHS ester) in an anhydrous organic solvent like DMSO or DMF immediately before use.[1][2]

  • Reaction Setup: In separate temperature-controlled vials, add your amine solution to each of the five buffers.

  • Initiation: To start the reactions simultaneously, add an equivalent amount of the acylating agent stock solution to each vial.

  • Monitoring & Quenching: After a set time (e.g., 30 minutes), quench the reactions by adding a reagent that will cap any unreacted acylating agent (e.g., a high concentration of glycine or Tris buffer).

  • Analysis (Validation): Analyze a sample from each quenched reaction using a validated HPLC method.

Protocol 2: Acylation using Schotten-Baumann (Biphasic) Conditions

This protocol is for acylating amines or alcohols with highly reactive acyl chlorides or anhydrides.

Materials:

  • Amine or alcohol substrate

  • Acyl chloride (e.g., benzoyl chloride)

  • Dichloromethane (DCM) or diethyl ether

  • 10% Aqueous NaOH solution

  • Separatory funnel

  • Standard laboratory glassware

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve your amine or alcohol in the 10% aqueous NaOH solution.[10] If the substrate is not water-soluble, dissolve it in a minimal amount of a water-miscible co-solvent before adding it to the NaOH solution.

  • Addition of Organic Phase: Add an equal volume of dichloromethane to the flask. You will now have two distinct layers.

  • Acylating Agent Addition: While vigorously stirring the mixture to create a large surface area between the two phases, add the acyl chloride dropwise to the flask.[10]

  • Reaction: Continue to stir vigorously for 15-30 minutes after the addition is complete. The completion of the reaction can often be detected by the disappearance of the pungent smell of the acyl chloride.[10]

  • Workup (Validation):

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Drain the lower organic layer, which contains your product.

    • Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove any remaining NaOH or water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purification & Confirmation: Purify the crude product by recrystallization or column chromatography. Confirm the identity and purity of the final product using techniques like NMR, IR, or Mass Spectrometry.

References

  • A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem. [URL: https://www.benchchem.com/technical-support/N-hydroxysuccinimide-ester-hydrolysis]
  • An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Benchchem. [URL: https://www.benchchem.com/technical-support/N-Hydroxysuccinimide-Ester-Stability-and-Storage]
  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. (2023-08-23). [URL: https://chemistrynotes.com/schotten-baumann-reaction/]
  • Acylation Mechanism. Save My Exams. (2025-06-23). [URL: https://www.savemyexams.co.
  • Schotten–Baumann reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction]
  • Schotten-Baumann Reaction. J&K Scientific LLC. (2021-03-23). [URL: https://jk-scientific.com/en/schotten-baumann-reaction]
  • Chemistry Schotten Baumann Reaction. SATHEE. [URL: https://www.sathee.com/chemistry/schotten-baumann-reaction]
  • Schotten-Baumann Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]
  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Mild-and-eco-friendly-chemoselective-acylation-of-Gogoi-Hazarika/3282424b94f068400032f65f0482276949019623]
  • Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B. (1971). [URL: https://pubs.rsc.org/en/content/articlelanding/1971/j2/j29710002161]
  • 21.4: Chemistry of Acid Halides. LibreTexts Chemistry. (2024-09-30). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.04%3A_Chemistry_of_Acid_Halides]
  • Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem. [URL: https://www.benchchem.
  • Troubleshooting low conversion rates in Friedel-Crafts acylation. Benchchem. [URL: https://www.benchchem.
  • N-Hydroxysuccinimide active ester. [URL: https://www.jp-peptide.com/english/knowledge/1099/]
  • Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. ResearchGate. (2015). [URL: https://www.researchgate.net/publication/287214732_Influence_of_pH_on_the_acylation_of_l-hydroxyproline_with_palmitoyl_chloride_in_an_aqueous_acetone_medium]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Double-Edged Sword of a Privileged Scaffold

An Application Scientist's Guide to Characterizing the Cross-Reactivity of 2-Aminobenzoyl Derivatives The 2-aminobenzoyl moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due t...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Characterizing the Cross-Reactivity of 2-Aminobenzoyl Derivatives

The 2-aminobenzoyl moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable synthetic versatility and its presence in a vast array of pharmacologically active agents.[1] This scaffold is a key building block for molecules targeting everything from cancer pathways to central nervous system disorders.[1] However, the very features that make this scaffold so adaptable—its capacity for diverse chemical transformations and interactions—also introduce a critical challenge in drug development: the potential for cross-reactivity.

Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, is a significant cause of adverse drug reactions and late-stage clinical failures.[2] For researchers working with novel 2-aminobenzoyl derivatives, a proactive and systematic evaluation of off-target interactions is not just a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile. This guide provides a strategic framework and detailed methodologies for assessing the cross-reactivity of 2-aminobenzoyl derivatives, designed for drug development professionals who need to de-risk their lead candidates effectively.

Pillar 1: Understanding the 'Why' — Mechanisms of Cross-Reactivity

Before designing experiments, it is crucial to understand how a meticulously designed molecule can interact with unintended targets. Cross-reactivity can be broadly categorized into two mechanistic classes:

  • Immunological Cross-Reactivity : This occurs when the immune system, having been sensitized to a specific drug, mistakenly recognizes a structurally similar compound. This is often mediated by shared antigenic determinants that are recognized by antibodies (like IgE) or T cells.[2][3] While highly relevant for certain drug classes like antibiotics, it is the second category that is more commonly assessed in early discovery profiling.[3]

  • Pharmacological Cross-Reactivity : This is the primary concern during lead optimization. It arises from a drug molecule's structural or electrostatic resemblance to the endogenous ligand of an unrelated protein or to another drug.[2] A 2-aminobenzoyl derivative designed to fit the ATP-binding pocket of a specific kinase, for example, might also possess the right shape and charge distribution to bind to a neurotransmitter receptor or an ion channel, leading to unforeseen physiological effects.

The following diagram illustrates this fundamental concept of on-target versus off-target binding, which underpins the entire rationale for cross-reactivity screening.

cluster_0 On-Target Interaction (Desired Efficacy) cluster_1 Off-Target Interaction (Potential Cross-Reactivity) Drug 2-Aminobenzoyl Derivative Target Intended Target Protein (e.g., Kinase A) Drug:f0->Target:f0  High Affinity Binding   Drug2 2-Aminobenzoyl Derivative OffTarget Unintended Protein (e.g., GPCR B) Drug2:f0->OffTarget:f0  Unintended Binding  

Caption: On-target vs. off-target pharmacological interactions.

Pillar 2: A Strategic Workflow for Cross-Reactivity Profiling

A tiered, systematic approach is the most efficient way to evaluate the selectivity of a new chemical entity. This process begins with broad, cost-effective screening and progresses to more complex, functional assays for hits of concern.

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: In Silico Prediction (Optional First Pass)

Before committing to expensive wet-lab experiments, computational models can provide an early warning of potential liabilities. Algorithms compare the structure of a test compound against databases of known ligands for thousands of proteins.[4] While these predictions require experimental validation, they can help prioritize which compounds to advance or flag potential areas of concern.[4]

Tier 2: Broad Panel Radioligand Binding Assays

This is the gold standard for primary off-target screening. The compound is tested at a single, high concentration (typically 10 µM) against a large panel of receptors, ion channels, transporters, and enzymes. The assay measures the displacement of a specific, high-affinity radioligand from the target protein. A significant reduction in radioligand binding indicates that the test compound is interacting with the target.

Experimental Protocol: Single-Point Radioligand Binding Assay

  • Objective: To identify significant interactions between a test compound and a broad panel of biological targets.

  • Principle: This is a competitive binding assay. The ability of the test compound to inhibit the binding of a known, target-specific radioligand is measured. A high percent inhibition suggests an interaction that warrants further study.

  • Materials:

    • Test Compound (e.g., "Compound X," a 2-aminobenzoyl derivative), dissolved in DMSO to a stock concentration of 10 mM.

    • Membrane preparations or purified proteins for each target in the panel.

    • Target-specific radioligands (e.g., [³H]-Prazosin for α₁-adrenergic receptor).

    • Assay buffer specific to each target.

    • 96-well filter plates (e.g., GF/C filter plates).

    • Scintillation fluid and a microplate scintillation counter.

  • Methodology:

    • Compound Plating: Dilute the 10 mM stock of Compound X in assay buffer to achieve a final assay concentration of 10 µM. Pipette into the appropriate wells of the 96-well plate.

    • Control Wells: Prepare wells for "Total Binding" (radioligand + membrane, no inhibitor) and "Non-Specific Binding" (radioligand + membrane + a high concentration of a known, unlabeled ligand to saturate the target).

    • Target Addition: Add the membrane/protein preparation for a specific target (e.g., α₁-adrenergic receptor) to all relevant wells.

    • Radioligand Addition: Add the target-specific radioligand (at a concentration near its dissociation constant, Kd) to all wells.

    • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium. The exact conditions are target-dependent.

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound ligand.

    • Detection: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

    • Calculation: Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 x [1 - (CPMCompound X - CPMNon-Specific) / (CPMTotal - CPMNon-Specific)]

  • Trustworthiness Check (Self-Validation): The inclusion of total and non-specific binding controls is critical. Additionally, a known inhibitor for each target should be run as a positive control to validate the assay's performance on that day. A Z'-factor calculation is often used to assess the quality and robustness of the assay plate.

Tier 3: Secondary & Functional Assays

A binding interaction does not reveal its functional consequence. A compound could be an antagonist (blocking the receptor), an agonist (activating it), or a partial agonist. Therefore, any "hit" from the primary screen (typically defined as >50% inhibition at 10 µM) must be followed up with a functional assay.

Experimental Protocol: Cell-Based Calcium Flux Assay (for a GPCR Hit)

  • Objective: To determine if a compound that binds to a Gq-coupled GPCR (e.g., Histamine H1 receptor) acts as an agonist or antagonist.

  • Principle: Gq-coupled GPCRs, upon activation, trigger the release of intracellular calcium (Ca²⁺). This change in Ca²⁺ concentration can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • HEK293 cells (or similar) stably expressing the target GPCR (e.g., H1 receptor).[5]

    • Calcium-sensitive dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Known agonist (e.g., Histamine) and antagonist (e.g., Diphenhydramine).

    • Fluorescent plate reader with an injection system.

  • Methodology:

    • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

    • Wash: Gently wash the cells with assay buffer to remove excess extracellular dye.

    • Assay Procedure (Antagonist Mode):

      • Place the plate in the fluorescent reader.

      • Add varying concentrations of Compound X to the wells and incubate for 15-30 minutes.

      • Measure the baseline fluorescence.

      • Inject a known concentration of the agonist (Histamine) into the wells.

      • Immediately measure the peak fluorescent response.

    • Assay Procedure (Agonist Mode):

      • Place the plate in the reader.

      • Measure the baseline fluorescence.

      • Inject varying concentrations of Compound X.

      • Immediately measure the peak fluorescent response.

    • Data Analysis:

      • Antagonist: Plot the agonist's response in the presence of different concentrations of Compound X. Calculate the IC₅₀ value (the concentration of Compound X that inhibits 50% of the agonist's maximal response).

      • Agonist: Plot the response generated by Compound X alone. Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

Pillar 3: Data Presentation and Interpretation - A Case Study

To illustrate the process, consider "ABZ-123," a novel 2-aminobenzoyl derivative designed as an inhibitor of Aurora Kinase B. A primary screen was conducted at 10 µM.

Table 1: Cross-Reactivity Profile of ABZ-123 (10 µM)

Target ClassTarget NameRadioligand% Inhibition
Kinase Aurora Kinase B (On-Target) [³H]-Hesperadin98%
KinaseEGFR[¹²⁵I]-EGF12%
KinaseVEGFR2[³H]-Vandetanib21%
GPCR Histamine H1 [³H]-Pyrilamine85%
GPCRDopamine D2[³H]-Spiperone5%
GPCRAdrenergic α₁[³H]-Prazosin48%
Ion Channel hERG [³H]-Astemizole62%
Ion ChannelL-type Calcium Channel[³H]-Nitrendipine15%
TransporterSerotonin Transporter (SERT)[³H]-Citalopram33%

Interpretation and Next Steps:

  • On-Target Activity: As expected, ABZ-123 shows excellent activity at its intended target, Aurora Kinase B.

  • Key Off-Target Hits: Significant inhibition was observed at the Histamine H1 receptor (85%) and the hERG potassium channel (62%). These are major red flags.

    • Histamine H1: This interaction suggests a high potential for sedative side effects. An H1 functional assay (antagonist mode) is required immediately to determine an IC₅₀ value.

    • hERG Channel: Inhibition of the hERG channel is strongly associated with a risk of cardiac arrhythmia (QT prolongation). This is a critical safety liability. A functional patch-clamp electrophysiology study is mandatory to quantify the IC₅₀ of this blockade.

  • Borderline Hits: The interactions at the α₁-adrenergic receptor and SERT are noted but are of lower immediate concern. They should be monitored as the project progresses.

Based on this data, the project team must weigh the potent on-target activity against the serious potential safety liabilities. The next steps would involve generating full dose-response curves for the H1 and hERG interactions to determine the selectivity window (the ratio of off-target IC₅₀ to on-target IC₅₀). If this window is too narrow, medicinal chemistry efforts would be required to synthesize new 2-aminobenzoyl derivatives that retain Aurora B activity while eliminating or reducing the off-target interactions.

References

  • Benchchem.
  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems.
  • Colby, J. M., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry.
  • Pichler, W. J. (2003).
  • Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds.
  • Miller, M., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology.
  • Zhang, Y., et al. (2019). Off-target effects in CRISPR/Cas9 gene editing.

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Comparative

A Comparative Guide to the Reactivity of Substituted Aminobenzoyl Chlorides

Introduction Substituted aminobenzoyl chlorides are a pivotal class of reagents in the fields of pharmaceutical development, polymer chemistry, and fine chemical synthesis.[1][2] Their utility stems from the dual reactiv...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted aminobenzoyl chlorides are a pivotal class of reagents in the fields of pharmaceutical development, polymer chemistry, and fine chemical synthesis.[1][2] Their utility stems from the dual reactivity conferred by the amino and acyl chloride functionalities. The reactivity of the acyl chloride group, in particular, is intricately modulated by the nature and position of substituents on the aromatic ring.[3] This guide provides an in-depth comparative analysis of the factors governing the reactivity of these compounds, supported by mechanistic insights and experimental protocols for their quantitative evaluation.

The core of this analysis rests on understanding the electronic and steric effects imparted by substituents, which ultimately dictate the electrophilicity of the carbonyl carbon—the primary determinant of reactivity in nucleophilic acyl substitution reactions.[3][4] Electron-donating groups (EDGs) generally decrease reactivity by increasing electron density at the carbonyl carbon, while electron-withdrawing groups (EWGs) enhance reactivity by the opposite effect.[3] Concurrently, bulky substituents, especially in the ortho positions, can sterically hinder the approach of a nucleophile, thereby reducing the reaction rate.[3]

The Underlying Chemistry: Electronic and Steric Effects

The reactivity of a substituted aminobenzoyl chloride is a delicate balance of resonance and inductive effects, alongside steric hindrance.

Electronic Effects: A Tug-of-War for Electron Density

The amino group (-NH₂) is a powerful electron-donating group through resonance (+M effect).[3][5] Its lone pair of electrons delocalizes into the benzene ring, increasing the electron density at the carbonyl carbon. This makes the carbonyl carbon less electrophilic and, consequently, less reactive towards nucleophiles compared to unsubstituted benzoyl chloride.[3] However, the nitrogen atom also exerts a weaker, electron-withdrawing inductive effect (-I effect) due to its higher electronegativity.[3] In most cases, the resonance effect is the dominant factor.[3][6]

Conversely, electron-withdrawing substituents, such as a nitro group (-NO₂) or a halogen, decrease the electron density on the ring and at the carbonyl carbon through their -I and/or -M effects. This increases the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive towards nucleophilic attack.

Steric Hindrance: The Physical Barrier to Reaction

The size and position of substituents on the benzene ring can significantly impact the rate of reaction. Bulky groups located near the acyl chloride functionality (ortho-substituents) can physically impede the approach of a nucleophile to the carbonyl carbon.[3] This steric hindrance raises the activation energy of the reaction, leading to a slower reaction rate.[7]

Comparative Reactivity Analysis

To illustrate these principles, let's consider a comparative analysis of three isomers: 2-aminobenzoyl chloride, 3-aminobenzoyl chloride, and 4-aminobenzoyl chloride, along with a sterically hindered example, 2-amino-6-chlorobenzoyl chloride.

CompoundSubstituent PositionDominant Electronic Effect of -NH₂Steric HindrancePredicted Relative Reactivity
4-Aminobenzoyl ChloridePara+M (strong, electron-donating)MinimalHigh
3-Aminobenzoyl ChlorideMeta-I (weak, electron-withdrawing)MinimalModerate
2-Aminobenzoyl ChlorideOrtho+M (strong, electron-donating)ModerateModerate to Low
2-Amino-6-chlorobenzoyl ChlorideOrtho+M from -NH₂, -I from -ClSevereVery Low

4-Aminobenzoyl Chloride: The para-amino group strongly donates electron density through resonance, which would typically decrease reactivity. However, this increased electron density also stabilizes the transition state of the nucleophilic attack, leading to a higher reaction rate compared to unsubstituted benzoyl chloride.[5]

3-Aminobenzoyl Chloride: At the meta position, the resonance effect of the amino group is not transmitted to the carbonyl carbon. Therefore, the weaker electron-withdrawing inductive effect (-I) dominates, making the carbonyl carbon more electrophilic and thus more reactive than the para-isomer.

2-Aminobenzoyl Chloride: The ortho-amino group exerts a strong +M effect, decreasing the electrophilicity of the carbonyl carbon.[3] Additionally, its proximity to the reaction center introduces steric hindrance.[3] The combination of these factors is expected to render it less reactive than the meta and para isomers.

2-Amino-6-chlorobenzoyl Chloride: This compound presents a case of significant steric hindrance due to the presence of two ortho-substituents.[3] The bulky chlorine atom, in addition to the amino group, severely obstructs the approach of a nucleophile.[3] While the chlorine atom is electron-withdrawing, the steric effect is predicted to be the dominant factor, making this compound significantly less reactive than 2-aminobenzoyl chloride.[3]

Visualizing the Factors Influencing Reactivity

G cluster_electronic Electronic Effects cluster_steric Steric Effects EDG Electron-Donating Group (-NH2) Reactivity_Dec Decreases Reactivity EDG->Reactivity_Dec +M > -I EWG Electron-Withdrawing Group (-NO2, -Cl) Reactivity_Inc Increases Reactivity EWG->Reactivity_Inc -I, -M Overall_Reactivity Overall Reactivity Reactivity_Dec->Overall_Reactivity Reactivity_Inc->Overall_Reactivity Bulky_Ortho Bulky Ortho-Substituent Reactivity_Dec_Steric Decreases Reactivity Bulky_Ortho->Reactivity_Dec_Steric Hindrance Reactivity_Dec_Steric->Overall_Reactivity Aminobenzoyl_Chloride Substituted Aminobenzoyl Chloride Aminobenzoyl_Chloride->EDG Aminobenzoyl_Chloride->EWG Aminobenzoyl_Chloride->Bulky_Ortho

Caption: Factors influencing the reactivity of substituted aminobenzoyl chlorides.

Experimental Protocols for Comparative Reactivity Studies

To quantitatively assess the relative reactivity of different substituted aminobenzoyl chlorides, kinetic analysis of their reaction with a model nucleophile is essential. ¹H NMR spectroscopy provides a powerful and non-invasive method for monitoring the progress of these reactions in real-time.

Kinetic Analysis via ¹H NMR Spectroscopy

This protocol outlines a general procedure for determining the reaction kinetics of aminobenzoyl chlorides with a nucleophile, such as aniline.

Materials:

  • Substituted aminobenzoyl chloride (e.g., 4-aminobenzoyl chloride, 2-aminobenzoyl chloride)

  • Nucleophile (e.g., Aniline)

  • Anhydrous deuterated aprotic solvent (e.g., Acetonitrile-d₃, CDCl₃)

  • Internal standard (e.g., 1,3,5-Trimethoxybenzene or another inert compound with a distinct NMR signal)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aminobenzoyl chloride and the internal standard in the deuterated solvent. The concentration should be accurately known.

    • Prepare a stock solution of the nucleophile in the same deuterated solvent with a known concentration.

  • Reaction Initiation:

    • Equilibrate both stock solutions to the desired reaction temperature (e.g., 25°C) in a thermostated bath.

    • In an NMR tube, rapidly mix known volumes of the two stock solutions to initiate the reaction. The final concentrations should be chosen to allow for a convenient reaction monitoring timeframe.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the pre-equilibrated NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting material (aminobenzoyl chloride) and the product (amide).

    • Normalize these integrals against the integral of the internal standard to correct for any variations in spectrometer performance.

    • Plot the concentration of the aminobenzoyl chloride versus time.

    • From this plot, determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (typically second-order for this type of reaction).[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Analysis Stock_A Prepare Stock A: Aminobenzoyl Chloride + Internal Standard Mix Mix in NMR Tube (t=0) Stock_B Prepare Stock B: Nucleophile NMR Acquire 1H NMR Spectra at Timed Intervals Mix->NMR Analysis Integrate & Normalize Signals vs. Internal Standard NMR->Analysis Kinetics Plot Concentration vs. Time Determine Rate Constant (k) Analysis->Kinetics

Caption: Workflow for kinetic analysis of aminobenzoyl chloride reactivity by ¹H NMR.

Conclusion

The reactivity of substituted aminobenzoyl chlorides is a multifaceted property governed by a subtle interplay of electronic and steric effects. A thorough understanding of these principles is crucial for the rational design of synthetic routes and the optimization of reaction conditions. While theoretical predictions provide a valuable framework, quantitative experimental data, as can be obtained through kinetic studies, are indispensable for making informed decisions in a research and development setting. The protocols and comparative analysis presented in this guide offer a robust starting point for scientists and professionals working with this important class of chemical intermediates.

References

  • A Comparative Guide to the Reactivity of 2- Amino-6-chlorobenzoyl Chloride and 2 - Benchchem.
  • Buy 4-Aminobenzoyl chloride | 16106-38-0 - Smolecule.
  • 20.17: Reactions of Acid Chlorides - Chemistry LibreTexts.
  • An In-depth Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride - Benchchem.
  • Reactivity Face-Off: 4-Aminobenzoyl Chloride vs. Benzoyl Chloride in Nucleophilic Acyl Substitution - Benchchem.
  • Overcoming steric hindrance in reactions with bulky benzoyl chlorides. - Benchchem.
  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange.

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Validation

A Head-to-Head Comparison of Aminobenzoyl Analogs in Cancer Cell Lines: A Guide for Researchers

In the landscape of anticancer drug discovery, aminobenzoyl analogs have emerged as a promising class of heterocyclic compounds. Their structural versatility allows for the synthesis of a diverse range of derivatives wit...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, aminobenzoyl analogs have emerged as a promising class of heterocyclic compounds. Their structural versatility allows for the synthesis of a diverse range of derivatives with potent and selective cytotoxic activities against various cancer cell lines. This guide provides an in-depth, head-to-head comparison of two prominent aminobenzoyl analogs: a representative 2-aminobenzothiazole derivative and an aminobenzofuran derivative .

This analysis is designed for researchers, scientists, and drug development professionals, offering objective experimental data and insights into the structure-activity relationships and mechanisms of action that underpin their anticancer effects. We will delve into their comparative cytotoxicity, impact on cell cycle progression, and ability to induce apoptosis, supported by detailed experimental protocols.

Unveiling the Contenders: 2-Aminobenzothiazole vs. Aminobenzofuran

The selection of representative compounds for this comparison is based on the availability of robust data across multiple studies. For the 2-aminobenzothiazole class, we will focus on derivatives that have shown significant activity against a breadth of cancer cell lines. Similarly, a well-characterized aminobenzofuran derivative will serve as our comparator.

2-Aminobenzothiazole derivatives are a class of compounds containing a fused benzene and thiazole ring system. Their anticancer properties are often attributed to the inhibition of various protein kinases crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K.[1][2][3]

Aminobenzofuran derivatives , featuring a fused benzene and furan ring, have also demonstrated potent anticancer activities.[4][5][6][7][8] Their mechanisms of action can include the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[6][9] Some derivatives have also been investigated as inhibitors of P-glycoprotein, a key player in multidrug resistance.[4][9]

Comparative Cytotoxicity: A Quantitative Analysis

The cornerstone of any anticancer drug evaluation is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of cell growth. The following table summarizes the reported IC50 values for representative 2-aminobenzothiazole and aminobenzofuran derivatives against a panel of common cancer cell lines. It is important to note that these values are compiled from various studies and may be subject to inter-experimental variability.

Compound Class Specific Derivative Cancer Cell Line IC50 (µM)
2-Aminobenzothiazole Compound 13 (a 2-aminobenzothiazole derivative)HCT116 (Colon)6.43 ± 0.72[2]
A549 (Lung)9.62 ± 1.14[2]
A375 (Melanoma)8.07 ± 1.36[2]
OMS5 (2-(4-Nitroanilinoacetyl)-aminobenzothiazole)A549 (Lung)34.21[10]
MCF-7 (Breast)22.13[10]
Compound 40 (a 2-aminobenzothiazole derivative)A549 (Lung)3.55[2]
MCF-7 (Breast)3.17[2]
Aminobenzofuran Compound 28g (a 3-Amidobenzofuran derivative)MDA-MB-231 (Breast)3.01[5]
HCT-116 (Colon)5.20[5]
HT-29 (Colon)9.13[5]
Compound 47b MDA-MB-231 (Breast)6.27[5]
MCF-7 (Breast)6.45[5]
Derivative 23(16) (an aminobenzofuran-containing analog)U-87 MG (Glioblastoma)15.67[6]

From this collated data, we can infer that both classes of compounds exhibit potent anticancer activity in the low micromolar range against a variety of cancer cell lines. The specific efficacy is highly dependent on the substitutions on the parent scaffold, highlighting the importance of structure-activity relationship (SAR) studies in optimizing these lead compounds.[7][8][11]

Mechanistic Insights: Dissecting the Pathways to Cell Death

The differential cytotoxicity of these aminobenzoyl analogs can be attributed to their distinct mechanisms of action. Understanding these pathways is crucial for rational drug design and for predicting which cancer types might be most susceptible to a particular compound.

The Kinase Inhibitory Prowess of 2-Aminobenzothiazoles

Many 2-aminobenzothiazole derivatives exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer.[1][2][10] The PI3K/Akt/mTOR and EGFR signaling pathways are prominent targets.[1][10][12] By inhibiting these kinases, these compounds can halt the cell cycle, prevent proliferation, and induce apoptosis.

PI3K_EGFR_Signaling_Pathway cluster_membrane cluster_cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminobenzothiazole 2-Aminobenzothiazole Derivative Aminobenzothiazole->EGFR Aminobenzothiazole->PI3K

Figure 1: Simplified signaling pathway targeted by 2-aminobenzothiazole derivatives.

Induction of Apoptosis by Aminobenzofurans

While some aminobenzofuran derivatives also exhibit kinase inhibitory activity, a prominent mechanism of action for this class is the induction of apoptosis, or programmed cell death.[6] This is a desirable trait for anticancer agents as it leads to the clean removal of cancer cells without inducing an inflammatory response.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Aminobenzoyl Analogs A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance at 570 nm D->E

Figure 2: Experimental workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminobenzoyl analogs in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay can reveal if a compound induces cell cycle arrest.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the aminobenzoyl analogs at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the cell cycle distribution.

Apoptosis Assay (Annexin V/PI Staining)

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Workflow for Apoptosis Assay

Apoptosis_Workflow A 1. Treat Cells with Aminobenzoyl Analogs B 2. Harvest and Wash Cells A->B C 3. Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D 4. Analyze by Flow Cytometry C->D

Figure 3: Experimental workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Induce Apoptosis: Treat cells with the aminobenzoyl analogs at the desired concentrations and for the appropriate time to induce apoptosis.

  • Harvest Cells: Collect both floating and adherent cells.

  • Wash and Resuspend: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the anticancer potential of 2-aminobenzothiazole and aminobenzofuran derivatives. The presented data and protocols underscore the importance of a multi-faceted approach to characterizing these promising compounds. While both classes demonstrate significant cytotoxic effects, their distinct mechanisms of action offer opportunities for targeted therapeutic strategies.

Future research should focus on direct, head-to-head comparisons of optimized derivatives from both classes in a standardized panel of cancer cell lines and in vivo models. Elucidating the precise molecular targets and further unraveling the complexities of their signaling pathways will be crucial for advancing these aminobenzoyl analogs from promising lead compounds to clinically effective anticancer agents.

References

  • O. S. M. Al-Qaisi, F. A. Al-Qaisi, R. M. Al-Oqaili, et al. (2023).
  • Al-Qaisi, F. A., Al-Qaisi, O. S. M., Al-Oqaili, R. M., & Al-Shdefat, R. I. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(11), 10283–10297.
  • Wang, Y., Jia, Y., & Chen, L. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 243, 114772.
  • Al-Qaisi, O. S. M., Al-Qaisi, F. A., Al-Oqaili, R. M., Al-Shdefat, R. I., Al-Hiari, Y. M., & Taha, M. O. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • Chen, J., Wang, Y., & Liu, Y. (2017). Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. PubMed.
  • El-Sayed, N. N. E., El-Bendary, E. R., & Ghaly, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Future Journal of Pharmaceutical Sciences, 9(1), 28.
  • Muscat, S., Borg, D., Colombo, D. C., Podesta, M., & Vella, D. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 711–720.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
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  • Wang, Y., Jia, Y., & Chen, L. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery.
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  • Chen, J., Wang, Y., & Liu, Y. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors.
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Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for N-Acyl Amino Acids

Introduction: The Analytical Challenge of N-Acyl Amino Acids N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules involved in a wide range of physiological and pathological processes, from infla...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules involved in a wide range of physiological and pathological processes, from inflammation and nociception to metabolic regulation.[1][2][3] Their accurate quantification in biological matrices like plasma, serum, and tissue is critical for biomarker discovery, pharmacokinetic studies, and understanding their role in disease. However, analyzing these molecules presents several challenges:

  • Endogenous Nature: NAAAs are naturally present in biological samples, complicating the preparation of blank matrices for calibration standards and quality controls.[1][4]

  • Structural Diversity: This class encompasses a wide variety of fatty acid chains and amino acid headgroups, leading to diverse physicochemical properties.

  • Low Concentrations: Many NAAAs exist at low nanomolar to micromolar concentrations, requiring highly sensitive analytical methods.[2]

  • Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in mass spectrometry-based assays, affecting accuracy and precision.[5]

Given these complexities, a validated analytical method is not merely a recommendation; it is the foundation of reliable data. When a method is intended for use across multiple research sites or for regulatory submission, an inter-laboratory validation , often called a "ring trial," becomes essential to ensure that the method is robust, transferable, and yields comparable results regardless of the testing location. This guide provides a framework for designing and executing such a validation, grounded in established regulatory principles and practical field experience.

The Imperative of Inter-Laboratory Validation: Beyond Single-Lab Performance

While a single-laboratory validation establishes a method's performance characteristics under controlled conditions, an inter-laboratory validation assesses its reproducibility .[6][7] Reproducibility is the precision of the method under different circumstances, such as different laboratories, analysts, and equipment.[7][8] This is a critical parameter for standardizing an analytical procedure for widespread use.[6]

The objective is to demonstrate that the method is "fit for purpose" in a real-world context.[7][9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, provide a robust framework for bioanalytical method validation that serves as the basis for inter-laboratory studies.[5][10][11]

G cluster_0 Single-Laboratory Validation cluster_1 Inter-Laboratory Validation (Ring Trial) Protocol Dev Method Development & Optimization Full Validation Full Method Validation (Accuracy, Precision, etc.) Protocol Dev->Full Validation Establishes initial performance Protocol Transfer Transfer of Validated Method Protocol & SOPs Full Validation->Protocol Transfer Method is deemed ready for transfer Cross Validation Cross-Validation at Multiple Sites Protocol Transfer->Cross Validation Dissemination Reproducibility Assessment of Reproducibility & Robustness Cross Validation->Reproducibility Generates comparative data Standardized Method Standardized Analytical Method Reproducibility->Standardized Method Confirms method is fit for widespread use

Caption: Workflow from single-laboratory to inter-laboratory validation.

Core Validation Parameters: A Comparative Guide

An inter-laboratory study must assess the same core performance characteristics as a single-lab validation. The goal is to confirm that each participating laboratory can meet the pre-defined acceptance criteria. These criteria are largely harmonized under the ICH M10 guideline, which supersedes previous FDA and EMA guidances.[10][12]

Table 1: Comparison of Key Bioanalytical Method Validation Parameters & Acceptance Criteria (ICH M10)

Parameter Purpose Minimum Requirement Acceptance Criteria
Selectivity & Specificity To ensure the method measures only the analyte of interest without interference from matrix components, metabolites, or other substances.[11][13] Analyze at least 6 individual blank matrix sources. Response in blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte.[11]
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations. A minimum of 6 non-zero concentration levels, plus a blank and a zero standard.[6][12] R² ≥ 0.99 is generally expected. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[14]
Accuracy (Bias) To measure the closeness of determined values to the true concentration.[8][13] Analyze Quality Control (QC) samples at a minimum of 4 levels (LLOQ, Low, Medium, High) in at least 3 separate runs.[5][11] Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[9]
Precision (Variability) To measure the repeatability and reproducibility of results.[8][13] Same as Accuracy. Assessed as within-run (repeatability) and between-run (intermediate precision). Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% (20% at LLOQ).[8][9]
Matrix Effect To assess the impact of matrix components on analyte ionization.[11] Analyze at least 6 individual blank matrix sources, fortified at Low and High QC levels. The %CV of the matrix factor (analyte response in post-extraction spiked matrix vs. pure solution) should be ≤ 15%.[11]
Recovery To measure the efficiency of the extraction process across the concentration range. Analyze samples at Low, Medium, and High QC levels. Recovery should be consistent, precise, and reproducible, though a specific percentage is not mandated.

| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions.[11][15] | Test freeze-thaw, short-term (bench-top), long-term, and stock solution stability. | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Designing the Inter-Laboratory Study (Ring Trial)

A successful ring trial requires meticulous planning and a clear, unambiguous protocol that leaves no room for interpretation.

G A Central Coordinating Lab: - Prepares & validates protocol - Prepares & distributes samples - Defines acceptance criteria B Participating Lab 1 (Site A) A->B Distributes identical sample sets & protocol C Participating Lab 2 (Site B) A->C Distributes identical sample sets & protocol D Participating Lab 3 (Site C) A->D Distributes identical sample sets & protocol E Data Submission to Coordinating Lab B->E Analyzes samples & reports results blindly C->E Analyzes samples & reports results blindly D->E Analyzes samples & reports results blindly F Statistical Analysis: - Inter-lab precision (Reproducibility) - Inter-lab accuracy - Identification of outliers E->F G Final Validation Report F->G

Caption: Logical flow of a typical inter-laboratory ring trial.

Key Steps in Study Design:

  • Appoint a Coordinating Laboratory: This lab is responsible for developing the final analytical method protocol, preparing and distributing all study samples from a common source, collecting the data, and performing the final statistical analysis.

  • Develop a Detailed Protocol: The protocol must specify every detail: reagent preparation, instrument parameters, calibration curve construction, and run acceptance criteria. Any ambiguity can introduce variability.

  • Prepare and Distribute Homogenous Samples: The coordinating lab must prepare a large, homogenous batch of QC samples and study samples. For endogenous NAAAs, a surrogate matrix (e.g., charcoal-stripped plasma) or the standard addition method may be necessary.[1][4] Aliquots are then blinded and shipped under appropriate temperature conditions to all participating labs.

  • Define a Clear Timeline and Reporting Format: All labs must follow the same schedule and report data in a standardized format to facilitate analysis.

Experimental Protocol: LC-MS/MS Analysis of N-Acyl Amino Acids

This section provides a representative protocol for the quantification of NAAAs in human plasma. This method must be fully validated in a single laboratory before being used in an inter-laboratory trial.

1. Materials and Reagents

  • Reference Standards: Certified reference materials for the NAAA(s) of interest and stable isotope-labeled internal standards (SIL-IS).[16][17][18][19]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium acetate.

  • Control Matrix: Human plasma (K2EDTA), charcoal-stripped human plasma if necessary.

2. Preparation of Standards and Quality Controls (QCs)

  • Causality: Using a SIL-IS for each analyte is crucial. It co-elutes chromatographically and has nearly identical ionization behavior, allowing it to correct for variability in both sample extraction and matrix effects, which is a cornerstone of a robust bioanalytical method.[20]

  • Protocol:

    • Prepare primary stock solutions of each NAAA and SIL-IS in methanol (e.g., 1 mg/mL).

    • Create a combined working standard solution by diluting the primary stocks. Serially dilute this solution to prepare calibration standards ranging from the LLOQ to the Upper Limit of Quantification (ULOQ).

    • Prepare a separate working stock for QCs. Fortify control matrix at LLOQ, Low, Medium, and High concentrations.

3. Sample Preparation: Protein Precipitation

  • Causality: Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma. Cold acetonitrile is used to enhance the precipitation efficiency and minimize enzymatic degradation of analytes.

  • Protocol:

    • Thaw plasma samples and QCs on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the combined SIL-IS working solution. Vortex briefly.

    • Add 400 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

4. LC-MS/MS System and Conditions

  • Causality: Reversed-phase chromatography is commonly used for NAAAs, providing good separation based on the hydrophobicity of the acyl chain. A gradient elution is necessary to resolve different NAAAs and separate them from matrix components. Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required by monitoring specific precursor-to-product ion transitions.[1][20]

  • Protocol:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Agilent Zorbax Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative depending on analyte.

    • Detection: Multiple Reaction Monitoring (MRM). Transitions must be optimized for each NAAA and its corresponding SIL-IS.

Data Analysis and Inter-Laboratory Comparison

Once all labs have submitted their data, the coordinating laboratory performs a statistical analysis to assess inter-laboratory accuracy and precision.

Table 2: Example Inter-Laboratory Study Results for N-Oleoyl-Alanine (Hypothetical Data)

QC Level Lab ID N Mean Measured Conc. (nM) Nominal Conc. (nM) Accuracy (% Bias) Precision (% CV)
Low QC Lab A 6 4.85 5.00 -3.0% 4.5%
(5.00 nM) Lab B 6 5.21 5.00 +4.2% 5.1%
Lab C 6 4.69 5.00 -6.2% 6.3%
Inter-Lab Stats 18 4.92 5.00 -1.6% 8.2%
High QC Lab A 6 385.2 400.0 -3.7% 3.1%
(400.0 nM) Lab B 6 410.8 400.0 +2.7% 3.9%
Lab C 6 391.5 400.0 -2.1% 4.2%

| | Inter-Lab Stats | 18 | 395.8 | 400.0 | -1.0% | 5.5% |

Acceptance Criteria for the Inter-Laboratory Study: The ultimate goal is to demonstrate that the overall (inter-laboratory) accuracy and precision meet the standard acceptance criteria (i.e., ±15% for accuracy and ≤15% for precision).[9] If one laboratory shows significant deviation, an investigation into their execution of the protocol is warranted.

Conclusion

The inter-laboratory validation of analytical methods for N-acyl amino acids is a rigorous but necessary process to establish a truly robust and transferable assay. By grounding the study in the principles outlined by regulatory authorities like the FDA and EMA (now harmonized under ICH), and by meticulously controlling the study design, sample distribution, and data analysis, researchers can have high confidence in the comparability of results generated across different sites. This level of validation is paramount for multi-center clinical trials, collaborative research projects, and any application where data from different laboratories will be compared or pooled.

References

  • Title: Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) Source: European Medicines Agency URL: [Link]

  • Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma Source: PMC - NIH URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]

  • Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS URL: [Link]

  • Title: G 0211 Guideline On Validation of Methods Rev. No. 00 Source: Scribd URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Method Validation Guidelines Source: BioPharm International URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL: [Link]

  • Title: Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis Source: NorthEast BioLab URL: [Link]

  • Title: N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes Source: PMC - PubMed Central URL: [Link]

  • Title: MS/MS Standards Source: CK Isotopes URL: [Link]

  • Title: N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes Source: MDPI URL: [Link]

  • Title: VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita" Source: SciELO Peru URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride

Core Principle: Hazard Identification and Risk Assessment The molecule is an organic acid salt containing a halogen (chlorine). Analysis of similar chemical structures, such as other amino acid hydrochlorides, consistent...

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As scientists, our responsibility extends beyond the successful execution of an experiment; it culminates in the safe and compliant management of the materials we use. The proper disposal of a chemical is not a mere procedural afterthought but the final, critical step in the research lifecycle. This guide is designed to provide a clear, logical, and scientifically-grounded framework for handling the waste of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.

Core Principle: Hazard Identification and Risk Assessment

The molecule is an organic acid salt containing a halogen (chlorine). Analysis of similar chemical structures, such as other amino acid hydrochlorides, consistently indicates a standard set of hazards.[1][2][3]

Probable Hazard Profile:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

These hazards dictate the minimum personal protective equipment (PPE) required and underscore the necessity of avoiding environmental release. The most critical feature for disposal purposes is the presence of a carbon-halogen bond in its hydrochloride form, which places it into a specific regulatory category.

The Critical First Step: Waste Segregation

The single most important decision in laboratory waste management is correct segregation at the point of generation. Because this compound is a hydrochloride salt of an organic molecule, it must be classified as halogenated organic waste .

This classification is crucial because the U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of Halogenated Organic Compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA).[5][6] Improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[7] Therefore, this waste must never be mixed with non-halogenated organic waste or general refuse.

The following decision workflow illustrates the segregation process:

G start Waste Generated: 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride (Solid, or in solution) decision Does the compound contain a Halogen? (F, Cl, Br, I) start->decision halogenated_container Dispose into: 'HALOGENATED ORGANIC WASTE' (Solid or Liquid as appropriate) decision->halogenated_container  YES (Contains Chloride) non_halogenated_container Dispose into: 'NON-HALOGENATED ORGANIC WASTE' decision->non_halogenated_container  NO   halogenated_path YES (Contains Chloride) non_halogenated_path NO final_disposal Designated for High-Temperature Incineration by approved waste disposal facility halogenated_container->final_disposal

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Protocol

This protocol must be integrated into your laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[8][9]

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling the waste:

  • Eye Protection : Chemical safety goggles are required.[10][11] If handling large quantities or there is a splash risk, a face shield should be used in addition to goggles.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Dispose of gloves as contaminated solid waste after handling.

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

Containerization and Labeling

Proper containment is a cornerstone of safe disposal.

  • Select the Correct Container :

    • For Solid Waste : Use a clearly marked, sealable, and chemically compatible container designated for "Halogenated Organic Solid Waste."

    • For Liquid Waste (if dissolved) : Use a sealable, compatible container (e.g., a safety-coated glass bottle) designated for "Halogenated Organic Liquid Waste." The container must have a screw-top cap.

  • Labeling : The waste container must be labeled immediately. The label should include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride"

    • The associated hazards: "Irritant"

    • The date the waste was first added to the container.

Handling Spills and Contaminated Materials

Any materials used to clean up spills of this compound are also considered hazardous waste.

  • Procedure :

    • Ensure the area is well-ventilated.[4]

    • Wearing appropriate PPE, sweep up the solid material.[4][10]

    • Use an inert absorbent material (e.g., vermiculite, sand) for solutions.

    • Place all contaminated materials (absorbent, paper towels, gloves, etc.) into the designated "Halogenated Organic Solid Waste" container.

    • Decontaminate the spill area with soap and water.

Final Collection and Storage
  • Storage : Keep waste containers tightly closed and store them in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[10][12]

  • Disposal : The final disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[13][14] The most common and appropriate final disposal method for this category of waste is high-temperature incineration .[7][13] Do not discharge to sewer systems.[13]

Summary of Disposal Procedures

For quick reference, the key operational details are summarized below.

ParameterGuidelineRationale & Source
Hazard Class Skin/Eye/Respiratory IrritantInferred from analogous compounds.[1][2][3]
Primary PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against primary exposure routes.[10][11]
Waste Stream Halogenated Organic Waste Presence of hydrochloride salt classifies it under EPA HOC regulations.[15][16]
Container Type Labeled, sealed, compatible solid or liquid waste container.Prevents leaks and ensures proper identification.[12]
Disposal Method Transfer to EHS for licensed high-temperature incineration.Required for safe destruction of halogenated organic compounds.[7][13]
Regulatory Body OSHA (CHP, worker safety), EPA (RCRA, final disposal)Defines the legal framework for laboratory chemical management.[5][9]

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA Fact Sheet. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). Tips for Streamlining Lab Chemical Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link].

  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19986908, 2-[(Propan-2-yl)amino]acetic acid hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583776, 2-Aminophenylacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13017673, (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]

Sources

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2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride
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2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride
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